Product packaging for Amlodipine hydrobromide(Cat. No.:CAS No. 246852-09-5)

Amlodipine hydrobromide

Cat. No.: B1665370
CAS No.: 246852-09-5
M. Wt: 489.8 g/mol
InChI Key: RVCDRXDQZIUQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Dihydropyridine (B1217469) Calcium Channel Blockers in Research

Dihydropyridine calcium channel blockers (DHPs) represent a critical class of compounds in cardiovascular pharmacology research. Their primary mechanism of action involves the inhibition of L-type calcium channels, which are prevalent in vascular smooth muscle. consensus.appwikipedia.org This blockade leads to vasodilation and a subsequent reduction in peripheral vascular resistance. mdpi.comdrugbank.com In the realm of academic and clinical research, DHPs are significant for several reasons:

Mechanism of Action Studies: The well-defined mechanism of DHPs allows researchers to investigate the fundamental roles of calcium signaling in cardiovascular physiology and pathophysiology. consensus.appmdpi.com

Cardiovascular Disease Models: DHPs are instrumental in experimental models of hypertension and other cardiovascular diseases, helping to elucidate disease progression and the effects of therapeutic interventions. mdpi.comecrjournal.com

Comparative Efficacy Trials: Numerous studies have compared the efficacy of different DHP agents and have pitted them against other classes of antihypertensive drugs, contributing to a deeper understanding of cardiovascular therapeutics. ecrjournal.comjournaljammr.com

Beyond Blood Pressure: Research has extended beyond the primary hypotensive effects of DHPs to explore their potential ancillary benefits, including effects on inflammation and endothelial function. patsnap.com Some DHPs have also been found to exhibit mineralocorticoid receptor antagonist activity, opening new avenues for research into their pleiotropic effects. ahajournals.org

Overview of Amlodipine (B1666008) as a Research Compound

Amlodipine, specifically, stands out as a widely studied second-generation dihydropyridine. patsnap.com Its long half-life of 30 to 50 hours distinguishes it from other compounds in its class and has made it a focal point of research. wikipedia.orgnih.gov As a research tool, amlodipine is valuable for its:

Selective Action: Amlodipine exhibits a greater effect on vascular smooth muscle cells than on cardiac muscle cells, allowing for targeted investigations of vascular biology. wikipedia.orgncats.io

Pharmacokinetic Profile: Its slow absorption and long duration of action provide a stable and predictable model for studying the long-term effects of calcium channel blockade. wikipedia.orgnih.gov

Use in Combination Studies: Amlodipine is frequently used in research investigating the synergistic effects of combination therapies, often paired with other antihypertensive agents like angiotensin II receptor blockers (ARBs) or ACE inhibitors. nih.govnih.gov

Impurity Analysis: Amlodipine-related compounds serve as important standards in the development and validation of analytical methods for quality control and impurity profiling in pharmaceutical manufacturing. sigmaaldrich.com

Below is a table summarizing the key chemical properties of Amlodipine Hydrobromide:

PropertyValueSource
Molecular Formula C20H26BrClN2O5 nih.gov
Molecular Weight 489.8 g/mol nih.gov
IUPAC Name 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrobromide nih.gov
CAS Number 246852-09-5 nih.govmedkoo.com

Evolution of Amlodipine Research Paradigms

The focus of amlodipine research has evolved significantly since its introduction. Initial research centered on establishing its efficacy and understanding its fundamental mechanism of action. researchgate.netpatsnap.com Over time, the research paradigms have shifted and expanded:

From Monotherapy to Combination Therapy: Early research often focused on amlodipine as a monotherapy. mdpi.com However, a significant shift has occurred towards evaluating its role in fixed-dose combination therapies, which have demonstrated enhanced efficacy in blood pressure control. nih.govsemanticscholar.org

Focus on 24-Hour Blood Pressure Control: More recent research has emphasized the importance of consistent blood pressure control over a 24-hour period. jcardcritcare.orgfda.gov Amlodipine's long half-life makes it particularly well-suited for studies investigating the impact of sustained blood pressure reduction on cardiovascular outcomes. jcardcritcare.org

Exploration of Pleiotropic Effects: The research landscape has broadened to investigate effects beyond vasodilation. Studies have explored amlodipine's potential antioxidant properties and its ability to enhance nitric oxide production. drugbank.comnih.gov Furthermore, research has delved into its effects on different types of calcium channels, with some studies suggesting it blocks L- and N-type channels. jcardcritcare.orgfrontiersin.org

Pharmacogenomics and Personalized Medicine: An emerging area of research involves tailoring amlodipine therapy based on an individual's genetic makeup to optimize its effects. patsnap.com

This evolution in research reflects a deeper and more nuanced understanding of amlodipine's pharmacological profile and its potential applications in cardiovascular medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26BrClN2O5 B1665370 Amlodipine hydrobromide CAS No. 246852-09-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

246852-09-5

Molecular Formula

C20H26BrClN2O5

Molecular Weight

489.8 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrobromide

InChI

InChI=1S/C20H25ClN2O5.BrH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H

InChI Key

RVCDRXDQZIUQJA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amlodipine hydrobromide, Amlodipine HBr

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Amlodipine

Established Synthetic Pathways for Amlodipine (B1666008) Core Structure

The core structure of amlodipine is a 1,4-dihydropyridine (B1200194) ring, the synthesis of which has been achieved through several established pathways.

Conventional Synthetic Approaches

The most common and well-established method for the synthesis of the 1,4-dihydropyridine core of amlodipine is the Hantzsch pyridine (B92270) synthesis. ajprd.comchinjmap.comresearchgate.netgoogle.com This one-pot condensation reaction involves the cyclization of an aldehyde (2-chlorobenzaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate (B1235776) and methyl 3-aminocrotonate), and a source of ammonia. ajprd.comresearchgate.netgoogle.com

A typical synthetic route involves the reaction of 2-chlorobenzaldehyde (B119727) with ethyl acetoacetate to form an intermediate, which then reacts with methyl 3-aminocrotonate. ajprd.com The synthesis often employs a protecting group for the amino side chain, such as a phthalimido group, which is later removed. google.comquickcompany.in Alternative protecting groups that have been used include benzylamino, dibenzylamino, and azido (B1232118) groups. google.comgoogle.com The final step in many conventional syntheses is the deprotection of the amino group to yield amlodipine. google.compatsnap.com For instance, phthaloyl amlodipine can be hydrolyzed to amlodipine. quickcompany.inpatsnap.com

The table below summarizes some of the key reactants and reaction types in conventional amlodipine synthesis.

Reactant 1Reactant 2Reactant 3Reaction TypeReference
2-ChlorobenzaldehydeEthyl acetoacetateMethyl 3-aminocrotonateHantzsch Synthesis ajprd.comchinjmap.com
Pyrrole derivativeMethyl aminocrotonate2-ChlorobenzaldehydeHantzsch Reaction chinjmap.comgoogle.com
Phthaloyl amlodipineSodium hydroxide (B78521) solutionHydrolysis patsnap.com

Green Chemistry Principles in Amlodipine Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods for pharmaceuticals, including amlodipine. These "green" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One area of focus has been the use of alternative energy sources to promote the reaction. Microwave irradiation has been employed to accelerate the synthesis of 1,4-dihydropyridine derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com Ultrasound has also been explored as an alternative energy source for similar syntheses.

The development of novel catalysts is another key aspect of green chemistry in amlodipine synthesis. For instance, melamine (B1676169) trisulfonic acid and barium nitrate (B79036) have been studied as catalysts in the Hantzsch reaction for the synthesis of 1,4-dihydropyridine derivatives. researchgate.net The use of aqueous micellar solutions with catalysts like aluminum dodecyl sulfate (B86663) under microwave irradiation has also been reported for the synthesis of novel 1,4-dihydropyridine derivatives, offering high yields and minimizing the use of organic solvents. mdpi.com

The table below highlights some green chemistry approaches applied to the synthesis of 1,4-dihydropyridine derivatives related to amlodipine.

Green Chemistry PrincipleMethodologyAdvantagesReference
Alternative Energy SourceMicrowave IrradiationShorter reaction times, higher yields mdpi.com
Benign CatalystsMelamine Trisulfonic Acid, Barium NitrateEfficient catalysis researchgate.net
Green SolventsAqueous Micellar SolutionReduced use of organic solvents, high yields mdpi.com

Design and Synthesis of Amlodipine Bioisosteres and Analogs

The modification of the amlodipine structure through the design and synthesis of bioisosteres and analogs is a key strategy for discovering new therapeutic agents with improved pharmacological profiles. nih.govrsc.org

Rational Design Strategies for Structural Modification

Rational drug design for amlodipine analogs is heavily based on understanding its structure-activity relationship (SAR). gpatindia.comactascientific.com Key structural features of the amlodipine molecule are crucial for its activity as a calcium channel blocker. gpatindia.comactascientific.com

The 1,4-dihydropyridine ring is essential for its activity. researchgate.net The ester groups at the C3 and C5 positions are important for binding to the calcium channel. actascientific.com The C4 position requires a phenyl ring for optimal activity, and this ring interacts with tyrosine residues in the calcium channel. actascientific.com The basic aminoethyl ether side chain at the C2 position is known to increase the potency of the drug. gpatindia.com

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy. nih.govrsc.org For example, researchers have synthesized amlodipine bioisosteres by tethering various aryl and heteroaryl rings to the 1,4-dihydropyridine scaffold via a triazole linkage. nih.gov

Synthesis of Novel 1,4-Dihydropyridine Derivatives

The synthesis of novel 1,4-dihydropyridine derivatives based on the amlodipine scaffold has been an active area of research. rsc.orgrsc.orgresearchgate.net One approach involves a modified Hantzsch synthesis to introduce different functional groups. nih.gov For instance, novel 1,4-dihydropyridine scaffolds have been synthesized and then tethered with various aryl and heteroaryl azides via a copper-catalyzed 1,3-dipolar cycloaddition ("click reaction") to produce amlodipine bioisosteres. nih.gov

Another strategy involves the enzymatic synthesis of amlodipine derivatives. Lipase-catalyzed acylation of amlodipine with different carboxylic acids has been used to create a series of amlodipine amides. rsc.org This enzymatic approach offers mild reaction conditions and is environmentally friendly. rsc.org

The table below provides examples of synthetic strategies for novel 1,4-dihydropyridine derivatives related to amlodipine.

Synthetic StrategyKey ReactionResulting DerivativeReference
Click ChemistryCopper-catalyzed 1,3-dipolar cycloadditionTriazole-tethered amlodipine bioisosteres nih.gov
Enzymatic SynthesisLipase-catalyzed acylationAmlodipine amides rsc.org
Modified Hantzsch SynthesisOne-pot multicomponent reactionVarious substituted 1,4-dihydropyridines researchgate.net

Chiral Synthesis and Stereoisomer Separation

Amlodipine has a chiral center at the C4 position of the dihydropyridine (B1217469) ring and exists as a racemic mixture of two enantiomers, (S)-amlodipine and (R)-amlodipine. bhu.ac.ingoogle.comresearchgate.net The calcium channel blocking activity resides primarily in the (S)-enantiomer. proquest.combhu.ac.in Therefore, the chiral synthesis and separation of these stereoisomers are of significant importance.

Several methods have been developed for the separation of amlodipine enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used analytical technique. researchgate.netaditum.org Columns such as Daicel CROWNPAK CR(+) and Chirobiotic V have been successfully employed for this purpose. researchgate.net

Capillary electrophoresis (CE) is another effective technique for the chiral separation of amlodipine enantiomers. nih.govscielo.br The use of chiral selectors, such as cyclodextrins, in the buffer system allows for the differential migration of the enantiomers. nih.govscielo.br

Diastereomeric salt formation is a classical resolution technique that has also been applied to amlodipine. bhu.ac.innih.gov This method involves reacting the racemic amlodipine with a chiral resolving agent, such as O,O'-di-p-toluoyl-D-tartaric acid or (R,R)-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization. bhu.ac.innih.gov

In addition to separation methods, asymmetric synthesis approaches have been proposed to produce enantiomerically pure amlodipine. proquest.com One such strategy involves the chiral Michael addition of methyl 3-aminocrotonate to an aza-diene intermediate. proquest.com

The table below summarizes various methods for the chiral separation of amlodipine.

Separation MethodKey PrincipleChiral Selector/ReagentReference
Chiral HPLCDifferential interaction with a chiral stationary phaseDaicel CROWNPAK CR(+), Chirobiotic V researchgate.net
Capillary ElectrophoresisDifferential migration in the presence of a chiral selectorCyclodextrins (e.g., RAMEB, CM-β-CD) nih.govscielo.br
Diastereomeric Salt FormationFormation of separable diastereomeric saltsO,O'-Di-p-toluoyl-D-tartaric acid, (R,R)-tartaric acid bhu.ac.innih.gov

Enantiomeric Purity in Amlodipine Research

Amlodipine possesses a single chiral center at the C4 position of the dihydropyridine ring, resulting in two enantiomers: (S)-amlodipine and (R)-amlodipine. bhu.ac.in Commercially, amlodipine is often prepared and utilized as a racemic mixture. ijcrt.org However, research has demonstrated that the two enantiomers exhibit distinct pharmacological profiles. The calcium channel blocking activity, which is central to amlodipine's therapeutic effect, resides primarily in the (S)-enantiomer. scielo.brnih.gov The (S)-isomer is reported to have approximately 1000 times greater affinity for the calcium channel receptor site compared to the (R)-isomer. nih.gov Conversely, the (R)-enantiomer is a potent inhibitor of smooth muscle cell migration and has been linked to other biological effects. bhu.ac.innih.gov This stereospecific activity necessitates the development of robust analytical methods to separate and quantify the enantiomers, ensuring high enantiomeric purity for research and pharmaceutical applications.

The resolution of racemic amlodipine is a critical area of study, with various methodologies developed to achieve high enantiomeric excess (ee). One of the most effective and scalable techniques is the formation of diastereomeric salts using a chiral resolving agent. bhu.ac.in Research has shown that agents like O,O'-di-p-toluoyl-D-tartaric acid and O,O'-di-p-toluoyl-L-tartaric acid can effectively separate the enantiomers by forming individual crystalline salts that can be easily isolated. bhu.ac.inijcrt.org This method has been reported to achieve an enantiomeric excess of over 99%. ijcrt.org

In addition to chemical resolution, various chromatographic and electrophoretic techniques are employed for the analytical determination of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone of this analysis. ijcrt.org For instance, cellulose-based CSPs, such as cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate), have been used in both nano-liquid chromatography (nano-LC) and capillary electrochromatography (CEC) to resolve amlodipine enantiomers and their chiral impurities. nih.govresearchgate.net Capillary electrophoresis (CE), particularly with cyclodextrin (B1172386) derivatives as chiral selectors, offers a rapid and efficient alternative for enantioseparation. scielo.brnih.gov The choice of chiral selector, such as carboxymethyl-β-cyclodextrin (CM-β-CD) or randomly methylated-β-cyclodextrin (RAMEB), and the optimization of electrophoretic conditions are crucial for achieving baseline separation. scielo.brnih.gov

MethodChiral Agent / SelectorKey ParametersOutcome
Diastereomeric Salt Formation O,O'-di-p-toluoyl-D-tartrateSolvent mixture of acetonitrile/isopropanolEnantiomeric excess >99% bhu.ac.inijcrt.org
Reversed-Phase HPLC (RP-HPLC) Lux-2 chiral columnMobile phase: acetonitrile-triethylamine-acetic acidResolution of (S)- and (R)-enantiomers within 7 minutes ijcrt.org
Capillary Electrophoresis (CE) Carboxymethyl-β-cyclodextrin (CM-β-CD)25 mM phosphate (B84403) buffer (pH 9.0), 15 mM CM-β-CD, +25 kVBaseline separation of enantiomers within 5 minutes scielo.br
Capillary Electrochromatography (CEC) Cellulose tris(4-chloro-3-methylphenylcarbamate) CSPMobile phase: ACN/water (90:10, v/v) with 5 mM ammonium (B1175870) borate (B1201080) buffer (pH 9.0)Complete separation of three pairs of enantiomers (amlodipine and two impurities) nih.gov

**2.4. Derivatization for Targeted Research Applications

Chemical derivatization of the amlodipine molecule is a key strategy in pharmaceutical research to modify its properties or to develop novel systems for targeted applications. These modifications can lead to the creation of prodrugs with altered pharmacokinetic profiles or conjugates for advanced diagnostic and delivery systems.

Prodrug design involves chemically modifying a drug to form an inactive or less active compound that, after administration, undergoes enzymatic or chemical conversion in the body to release the active parent drug. This approach can be used to improve a drug's physicochemical, biopharmaceutical, or pharmacokinetic properties.

In the context of amlodipine, research has explored the creation of common prodrugs that link amlodipine with another therapeutic agent. One such example is the design of a common prodrug of amlodipine and atorvastatin (B1662188). google.com This strategy aims to deliver both an antihypertensive agent and a cholesterol-lowering agent from a single chemical entity, which could be beneficial in treating patients with co-existing hypertension and hyperlipidemia. google.com The synthesis of such a prodrug involves creating a chemical linkage between the two parent molecules that is designed to be cleaved under physiological conditions to release active amlodipine and atorvastatin. google.com

Conjugation involves attaching amlodipine to another molecule or nanoparticle to create a new entity with unique functionalities. This strategy is employed to develop advanced drug delivery systems, diagnostic imaging agents, or derivatives with novel therapeutic activities.

For Drug Delivery: Research has focused on loading amlodipine onto nanocarriers to create novel drug delivery systems. One study demonstrated the successful loading of amlodipine onto diamond nanoparticles. researchgate.netnih.gov This was achieved by adsorbing amlodipine onto the nanoparticles in an alkaline medium. researchgate.netnih.gov The resulting nanodiamond-amlodipine conjugates could potentially serve as a vehicle to transport amlodipine across biological barriers, such as the blood-brain barrier, which it normally cannot cross. researchgate.netnih.gov Another approach involved formulating amlodipine besylate into polymeric micellar nanoparticles for transdermal delivery, aiming to enhance its permeation through the skin and improve bioavailability by avoiding first-pass metabolism. jyoungpharm.org

For Diagnostic Imaging: Amlodipine has been conjugated to chelating agents to create radiolabeled tracers for medical imaging. For example, an amlodipine-DOTA conjugate was synthesized for the development of a Gallium-68 (⁶⁸Ga) labeled tracer for Positron Emission Tomography (PET) imaging of L-type calcium channels. nih.gov The synthesis involved preparing the amlodipine free base and conjugating it to DOTA-NHS ester under a nitrogen atmosphere. nih.gov This derivatization allows for the in-vivo visualization and study of calcium channel distribution and function.

For Novel Therapeutic Applications: Derivatization has also been used to explore new therapeutic indications for the amlodipine scaffold. In one study, a series of amlodipine amides were synthesized enzymatically through lipase-catalyzed acylation with various carboxylic acids. rsc.org This research produced novel amlodipine derivatives that were evaluated as antiproliferative agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease, demonstrating that chemical modification can repurpose an existing drug scaffold for entirely new applications. rsc.org

Derivative TypeConjugated Moiety / SystemGeneral Synthetic ApproachResearch Application
Prodrug AtorvastatinChemical linkage designed for physiological cleavage google.comCo-delivery of amlodipine and atorvastatin for treating co-existing hypertension and hyperlipidemia google.com
Nanoparticle Conjugate Diamond NanoparticlesAdsorption of amlodipine onto nanodiamonds in an alkaline medium researchgate.netnih.govAdvanced drug delivery, potentially across the blood-brain barrier researchgate.netnih.gov
Imaging Agent DOTA (Chelating Agent)Conjugation of amlodipine free base to DOTA-NHS ester nih.govDevelopment of a ⁶⁸Ga-labeled PET tracer for imaging L-type calcium channels nih.gov
Therapeutic Amide Various Carboxylic AcidsLipase-catalyzed acylation of amlodipine's primary amine rsc.orgCreation of novel derivatives with antiparasitic activity against Trypanosoma cruzi rsc.org

Molecular Mechanisms of Action and Pharmacodynamic Investigations

Calcium Channel Modulation Research

Amlodipine (B1666008) is a dihydropyridine (B1217469) calcium channel blocker that selectively inhibits the influx of calcium ions across the cell membranes of vascular smooth muscle cells and cardiac muscle cells. nii.ac.jp This selective action forms the basis of its clinical effects.

Amlodipine's primary molecular target is the L-type voltage-dependent calcium channel, specifically the CaV1.2 subtype, which is crucial for excitation-contraction coupling in cardiac and smooth muscle. daneshyari.comnih.gov Research using whole-cell voltage clamp techniques has quantified the inhibitory potency of amlodipine on these channels. In one study, the potency of amlodipine for blocking closed CaV1.2 channels was found to be similar to that of another dihydropyridine, nicardipine, with IC50 values of 57 nM and 60 nM, respectively, at a stimulation frequency of 0.05 Hz. daneshyari.com However, unlike nicardipine, amlodipine's blocking action was not significantly enhanced by increasing the stimulation frequency, suggesting distinct interaction properties with the channel's different states. daneshyari.com

Comparative Inhibitory Potency on CaV1.2 Channels

CompoundIC50 (Closed Channel Block)Channel SubtypeReference
Amlodipine57 nMCaV1.2 daneshyari.com
Nicardipine60 nMCaV1.2 daneshyari.com

The binding characteristics of amlodipine to calcium channels have been extensively studied using radioligand binding assays. Studies with (-)[3H]amlodipine on rat cardiac membrane fragments revealed a single population of high-affinity binding sites. nih.govnih.gov These experiments determined a dissociation constant (KD) of approximately 1.64 to 1.68 nM and a maximum binding capacity (Bmax) of about 0.34 to 0.45 pmol/mg protein. nih.govnih.gov

Amlodipine, a dihydropyridine, is understood to bind to a distinct site on the CaV1.2 channel compared to non-dihydropyridine blockers like phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem). nih.govyoutube.com Structural studies indicate that the dihydropyridine binding site is located on the external, lipid-facing surface of the pore module, at the interface between subunits. nih.gov Specifically, it is thought to preferentially bind to the S5 and S6 segments of domains III and IV. youtube.com Interestingly, binding studies have shown that while amlodipine is a dihydropyridine, its binding can be inhibited by compounds that target other sites. For instance, specific binding of (-)[3H]amlodipine is completely inhibited by the phenylalkylamine (-)D600 and partially inhibited by the benzothiazepine (B8601423) d-cis-diltiazem, suggesting interaction or overlap between these distinct binding sites. nih.govnih.gov

Binding Characteristics of (-)[3H]Amlodipine in Rat Cardiac Membranes

ParameterValueReference
Dissociation Constant (KD)1.64 +/- 0.17 nM nih.gov
Maximum Binding Capacity (Bmax)0.45 +/- 0.08 pmol/mg protein nih.gov
Hill Coefficient~1.0 nih.gov

Dihydropyridines, including amlodipine, are considered allosteric modulators of the CaV1.2 channel. nih.gov Their binding to a site distinct from the channel pore influences the channel's conformation and function. Structural biology research suggests that dihydropyridine binding allosterically induces an asymmetric conformation of the channel's selectivity filter. nih.gov This conformational change leads to a state where a partially dehydrated calcium ion interacts directly with one of the subunits, effectively blocking the pore and inhibiting further ion conduction. nih.gov This allosteric mechanism contributes to the voltage-dependent inhibition characteristic of dihydropyridines, where they show higher affinity for channels in the inactivated state, which is more prevalent in depolarized cells like those in hypertensive vascular smooth muscle. nih.gov

Cellular and Subcellular Pharmacodynamics (Preclinical Focus)

Preclinical research has provided significant insights into the effects of amlodipine at the cellular level, particularly concerning its impact on vascular smooth muscle and its protective role in cardiac tissue.

Amlodipine directly influences the contractility of vascular smooth muscle cells (VSMCs) by inhibiting calcium influx. researchgate.net In cultured human VSMCs, amlodipine was shown to inhibit voltage-dependent Ca2+ influx and the subsequent activation of p42/p44 mitogen-activated protein kinase (ERK 1/2), a key signaling pathway in cell growth. researchgate.netnih.gov This effect was observed at concentrations around 10 nmol/l, which are clinically relevant. researchgate.netnih.gov

Furthermore, amlodipine exhibits a dual mechanism of action. In VSMCs stimulated with thrombin or thapsigargin, amlodipine dose-dependently reduced the mobilization of Ca2+ from internal stores, such as the sarcoplasmic reticulum, an effect not observed with the dihydropyridine isradipine. researchgate.netnih.gov This suggests that amlodipine, in addition to blocking L-type channels at the plasma membrane, may also interact with intracellular calcium handling processes. researchgate.netnih.gov The inhibition of calcium influx ultimately leads to reduced activation of myosin light chain kinase, decreased phosphorylation of the myosin light chain, and consequently, a reduction in smooth muscle contraction and vascular tone. youtube.comcvphysiology.com

Amlodipine has demonstrated significant cardioprotective effects in various preclinical models of myocardial ischemia and reperfusion. nih.govnih.gov In a feline model of global ischemia followed by reperfusion, amlodipine administered before the ischemic event significantly reduced myocardial oxygen consumption and coronary vascular resistance. nih.govnih.gov It also attenuated the development of ischemic contracture and improved the recovery of contractile function upon reperfusion. nih.govnih.gov

In a canine model of regional myocardial ischemia, amlodipine administered just before reperfusion led to a significant reduction in infarct size compared to a control group. nih.govnih.govumich.edu These protective effects are attributed to a combination of reduced myocardial oxygen demand and a direct influence on transmembrane calcium fluxes during both ischemia and reperfusion. nih.govumich.edu

Preclinical Cardioprotective Effects of Amlodipine in Ischemia/Reperfusion Models

Experimental ModelKey FindingQuantitative DataReference
Isolated Feline Heart (Global Ischemia)Reduction in Myocardial Oxygen ConsumptionDecreased from 6.2 to 4.4 ml O2/min/100g nih.govumich.edu
Isolated Feline Heart (Global Ischemia)Reduction in Coronary Vascular ResistancePerfusion pressure decreased from 120 to 100 mm Hg nih.govumich.edu
Canine Model (Regional Ischemia)Reduction in Infarct Size34.5% (Amlodipine) vs. 45.9% (Control) of area at risk nih.govumich.edu

Non-Cardiovascular Cellular Effects

Recent research has illuminated the multifaceted pharmacological profile of amlodipine, extending beyond its well-established cardiovascular applications. Investigations into its cellular effects have revealed significant activity in non-cardiovascular contexts, including cancer cell proliferation, platelet function, and renal cell growth.

Anti-proliferative and Anti-migratory Mechanisms in Neoplastic Cells (e.g., Esophageal Carcinoma Cells)

Amlodipine has demonstrated notable anti-tumor effects, particularly in esophageal carcinoma (EC). nih.gov Studies have shown that the L-type calcium channel subunit Cav1.3 is expressed at higher levels in EC tissues compared to adjacent non-cancerous tissues. nih.govwjgnet.com Amlodipine exerts its anti-proliferative effects on esophageal carcinoma cells in a dose- and time-dependent manner. nih.govnih.gov This inhibition of cell viability has been observed not only in vitro but also in in vivo animal models, where amlodipine was found to inhibit the growth of EC tumors. nih.govnih.gov

The mechanisms underlying these effects are multifaceted. Amlodipine has been shown to reduce the migration of tumor cells by inhibiting the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.govnih.gov Furthermore, amlodipine's anti-proliferative action has been documented in other types of cancer cells, including breast cancer and non-small cell lung cancer. nih.govfrontiersin.org In breast cancer cells, amlodipine significantly inhibited growth and colony formation, which was associated with the downregulation of p-ERK1/2 and integrin β1 expression. nih.gov In non-small cell lung cancer cells, amlodipine was found to suppress proliferation by arresting the cell cycle at the G0/G1 phase. frontiersin.org

Table 1: Effects of Amlodipine on Neoplastic Cells
Cell TypeObserved EffectAssociated MechanismSource
Esophageal Carcinoma (EC)Inhibited proliferation and migration; promoted apoptosis.Induction of Endoplasmic Reticulum Stress; Inhibition of Epithelial-Mesenchymal Transition (EMT). nih.govnih.gov
Breast Cancer (MDA-MB-231, MCF-7)Inhibited growth, colony formation, and invasion.Downregulation of p-ERK1/2, Bcl-2, and integrin β1; Increased caspase-3/7 levels. nih.gov
Non-Small Cell Lung Cancer (A549)Suppressed proliferation.Cell cycle arrest at G0/G1 phase; Attenuation of PI3K/Akt and Raf/MEK/ERK pathways. frontiersin.org
Induction of Endoplasmic Reticulum Stress

A primary mechanism through which amlodipine exerts its anti-tumor effects in esophageal carcinoma is the induction of endoplasmic reticulum (ER) stress. nih.govwjgnet.com Mechanistic studies have confirmed that amlodipine induces ER stress-mediated apoptosis and suppresses EMT. nih.govnih.gov The induction of ER stress by amlodipine also leads to autophagy. nih.govwjgnet.com Further investigation using an ER stress inhibitor, 4-phenylbutyric acid, confirmed the central role of the ER stress response in amlodipine-induced apoptosis, EMT, and autophagy. nih.gov Interestingly, autophagy appears to play a protective role for the tumor cells, and blocking it increases the rate of apoptosis and migration inhibition, suggesting a potential combination therapy approach. nih.govwjgnet.com

Inhibition of Mesangial Cell Growth

In the context of renal pathophysiology, amlodipine has been found to inhibit the growth of mesangial cells. nih.gov Research has demonstrated that amlodipine inhibits both hyperplasia (proliferation) and hypertrophy (increase in cell size) in these glomerular cells. nih.govscispace.com This action is significant as mesangial cell proliferation is a key factor in the progression of various glomerular diseases. nih.gov

Structure-Activity Relationship (SAR) Studies

The therapeutic effects of amlodipine, a dihydropyridine calcium channel blocker, are intrinsically linked to its molecular structure. gpatindia.com Structure-activity relationship (SAR) studies of dihydropyridines reveal key structural features necessary for their pharmacological activity. gpatindia.comresearchgate.net

For optimal activity, the dihydropyridine ring is essential. gpatindia.com The ester groups at the R3 and R5 positions are important, with alkoxy carbonyl groups providing optimal activity. gpatindia.com The R4 position typically requires a phenyl ring for activity. gpatindia.com Amlodipine's unique feature is the basic amino ethyl ether chain at the R2 position, which is known to increase the potency of the drug. gpatindia.com Furthermore, the activity of dihydropyridine calcium channel blockers is stereoselective, with the S-enantiomer of amlodipine being the pharmacologically active form. gpatindia.comconsensus.app

Table 2: General SAR for Dihydropyridine Calcium Channel Blockers
PositionStructural FeatureImpact on ActivitySource
R1Should be unsubstituted.Required for activity. gpatindia.com
R2Basic amino ethyl ether chain (as in Amlodipine).Increases potency. gpatindia.com
R3 and R5Alkoxy carbonyl groups.Optimal activity. gpatindia.com
R4Phenyl ring.Essential for activity. gpatindia.com
StereochemistryS-enantiomer.More active form. gpatindia.com

Ligand-Receptor Interaction Analysis

Amlodipine functions by inhibiting the influx of calcium ions through L-type calcium channels. drugbank.comhres.ca Experimental data suggest that amlodipine binds to both dihydropyridine and non-dihydropyridine binding sites on the calcium channel receptor. drugbank.comhres.ca Its interaction with the receptor is characterized by a gradual association and dissociation, which contributes to its long duration of action. hres.ca

Molecular docking studies have been employed to analyze the interaction between amlodipine bioisosteres and their protein targets. nih.gov These computational analyses show that amlodipine and related compounds form stable interactions with essential amino acid residues within the receptor's binding pocket. researchgate.netnih.gov The protonated amino group in amlodipine's structure allows for both ionic and hydrophobic interactions with cell membranes, which contributes to its unique pharmacokinetic properties and high affinity for its binding sites. consensus.appnih.gov The binding of amlodipine to its receptor is slow to reach equilibrium and dissociation is also slow, which explains its gradual onset and prolonged therapeutic effect. consensus.app

Influence of Substituent Modifications on Pharmacological Activity

The pharmacological activity of amlodipine, a 1,4-dihydropyridine (B1200194) derivative, is intrinsically linked to its specific molecular structure. Structure-activity relationship (SAR) studies reveal that certain chemical features are essential for its potent calcium channel blocking effects.

Key structural requirements for optimal activity include:

C2 Position : A basic amino ethyl ether chain at this position enhances the potency of the drug. gpatindia.com Replacing this with a hydrogen or an aryl group leads to a loss of activity. gpatindia.com

C3 and C5 Positions : The presence of alkoxy carbonyl (ester) groups at these positions is considered optimal for activity. gpatindia.com These ester groups are crucial for binding to glutamate (B1630785) residues within the calcium channel, a process coordinated through a calcium ion bridge. actascientific.com The two oxygen atoms of the ester are necessary to chelate calcium ions for this coordination to occur; replacing them with functional groups that cannot perform this chelation markedly reduces activity. actascientific.com Branching of the alkyl chains within these ester groups can decrease pharmacological activity. gpatindia.com

C4 Position : This position requires a phenyl ring for high activity. gpatindia.comactascientific.com An electron-withdrawing substituent, such as the chlorine atom found in amlodipine, on this phenyl ring is critical. This substituent helps maintain a fixed perpendicular configuration between the phenyl group and the dihydropyridine ring, which is essential for activity. actascientific.com The ortho and meta positions for this substituent are preferred over the para position. actascientific.com

These structural elements collectively ensure a high affinity and specific interaction with the L-type calcium channel, leading to the compound's therapeutic effects.

Stereochemical Influences on Activity

Amlodipine is a chiral compound and is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers. nih.govnih.gov However, the pharmacological activity is almost exclusively attributed to the (S)-enantiomer. The body's chiral environment leads to significant differences in the pharmacodynamic and pharmacokinetic properties of the two isomers. walshmedicalmedia.com

The (S)-amlodipine enantiomer is the active calcium channel blocker, exhibiting approximately 1000-fold greater affinity and binding potency for the L-type calcium channel receptor compared to the (R)-enantiomer. nih.govjapi.orgresearchgate.net Consequently, the (S)-isomer is responsible for the desired therapeutic antihypertensive and antianginal actions. walshmedicalmedia.comjapi.orgresearchgate.net

While the (R)-enantiomer is largely inactive as a calcium channel blocker, it is not entirely inert. walshmedicalmedia.com Some preclinical research suggests it may contribute to other biological effects, such as enhancing nitrite (B80452) production. oup.com Furthermore, the enantiomers exhibit stereoselective differences in their interaction with metabolic enzymes. Studies on human liver microsomes have shown that both enantiomers inhibit cytochrome P450 enzymes, but with different potencies. nih.govnih.gov For instance, (R)-amlodipine is a more potent inhibitor of CYP2C9 and CYP2C19 than (S)-amlodipine. nih.gov Additionally, while both enantiomers are reversible and time-dependent inhibitors of CYP3A activity, (R)-amlodipine demonstrates more potent time-dependent inhibition. nih.govnih.gov

Genetic Polymorphisms and Molecular Impact (Preclinical Focus)

Investigation of Gene Variants Affecting Drug Action (e.g., CYP3A4, CYP3A5, ABCB1, CACNA1C, CACNA1D, ACE, ADBR2, NOS1AP)

Genetic variations can significantly influence both the pharmacokinetics (metabolism and transport) and pharmacodynamics (drug target interaction) of amlodipine, leading to inter-individual differences in response.

Genes Affecting Pharmacokinetics:

CYP3A4 and CYP3A5 : These genes encode the primary enzymes responsible for metabolizing amlodipine in the liver. pharmgkb.orgnih.govxcode.life Polymorphisms in CYP3A4, such as the A-392G variant, have been associated with differences in blood pressure response among African-American patients, with G-allele carriers suggested to be more rapid metabolizers. nih.govnih.gov The role of CYP3A5 polymorphisms, like the common non-functional CYP3A53 allele, is more debated. Some studies have linked CYP3A53/*3 genotypes to altered plasma concentrations of amlodipine, while others have found no significant impact on its efficacy. nih.govnih.govdovepress.comresearchgate.net

ABCB1 : This gene, also known as multi-drug resistance 1 (MDR1), encodes for an efflux transporter pump. nih.gov Polymorphisms in ABCB1 have been shown to influence the clearance of amlodipine. nih.govdovepress.com For example, individuals with the TT genotype may exhibit an increased rate of amlodipine clearance compared to those with CT or CC genotypes. nih.govresearchgate.net

Genes Affecting Pharmacodynamics:

CACNA1C and CACNA1D : These genes encode subunits of the L-type calcium channel, the direct molecular target of amlodipine. nih.gov Single nucleotide polymorphisms (SNPs) in these genes have been strongly correlated with amlodipine's blood pressure-lowering effect. nih.govnih.gov For the CACNA1C gene, the rs2239050 GG genotype is consistently associated with a better blood pressure response compared to the CC or CG genotypes. nih.govdovepress.complos.orgclinpgx.org Similarly, for the CACNA1D gene, the rs312481 GG genotype has been linked to a more significant reduction in blood pressure. nih.govclinpgx.org

ACE : The angiotensin-converting enzyme gene (ACE) is part of the renin-angiotensin system. A variant in this gene, rs429, has been associated with amlodipine response; individuals carrying the TA genotype were found to be less likely to achieve blood pressure control compared to AA genotype carriers. nih.govclinpgx.org

ADBR2 and NOS1AP : The ADBR2 gene encodes the beta-2 adrenergic receptor, and the NOS1AP gene encodes a protein that interacts with nitric oxide synthase. Variants in these genes have also been implicated in modifying cardiovascular outcomes in patients using amlodipine. Specifically, the rs1042713 SNP in ADBR2 may limit the effectiveness of cardiovascular drugs, and rs10494366 in NOS1AP has been associated with an increased risk of cardiovascular events in amlodipine users. nih.gov

GeneVariant (SNP)Genotype Impact on Amlodipine ResponseReference
CYP3A4A-392G (rs2740574)G-allele carriers may be more rapid metabolizers, affecting blood pressure response. nih.gov
CYP3A53 (rs776746)3/*3 genotype (non-expressers) associated with reduced amlodipine plasma concentrations in some populations. nih.govdovepress.com
ABCB1C3435T (rs1045642)TT genotype associated with an increased rate of amlodipine clearance. nih.govresearchgate.net
CACNA1Crs2239050GG genotype carriers demonstrate a better blood pressure response. nih.govdovepress.complos.orgclinpgx.org
CACNA1Drs312481GG genotype associated with a considerable reduction in blood pressure. nih.govclinpgx.org
ACErs429TA genotype carriers are less likely to achieve blood pressure control. nih.govclinpgx.org
ADBR2rs1042713Presence of this SNP may limit the effectiveness of cardiovascular drugs. nih.gov
NOS1APrs10494366Associated with an increased risk of cardiovascular events in amlodipine users. nih.gov

Mechanistic Implications of Polymorphisms on Drug Metabolism and Target Interaction

The functional consequences of the aforementioned genetic polymorphisms provide a mechanistic basis for the observed variations in amlodipine response.

Impact on Metabolism and Transport: Polymorphisms in CYP3A4 and CYP3A5 directly affect the enzymatic activity responsible for amlodipine's metabolic clearance. Variants that lead to increased enzyme function can accelerate the breakdown of amlodipine, potentially lowering its plasma concentration and diminishing its therapeutic effect. nih.gov Conversely, variants associated with decreased enzyme function can slow metabolism, leading to higher drug concentrations. The CYP3A53 allele, for instance, results in a truncated, non-functional protein; therefore, individuals who are CYP3A51 carriers ("expressers") can metabolize certain drugs more rapidly. researchgate.netresearchgate.net Variations in the ABCB1 gene alter the function of the P-glycoprotein efflux pump, which transports amlodipine out of cells. Polymorphisms that enhance pump activity can increase the drug's clearance from the body, thereby reducing its bioavailability and plasma levels. nih.govresearchgate.net

Impact on Target Interaction: Genetic variants in CACNA1C and CACNA1D have direct implications for amlodipine's pharmacodynamics. Since these genes encode the protein subunits that form the L-type calcium channel, polymorphisms can alter the structure, conformation, or expression of the drug's binding site. nih.govnih.gov Such modifications can change the binding affinity of amlodipine for the channel, making it either more or less effective at blocking calcium influx into vascular smooth muscle cells. This altered drug-target interaction provides a direct molecular explanation for why certain genotypes are associated with a better or poorer blood pressure response to amlodipine therapy. nih.govresearchgate.net

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in exploring the interactions between a ligand, such as amlodipine (B1666008), and its target protein receptor at the molecular level. arcjournals.org

In silico molecular docking simulations have been extensively used to investigate the interaction of amlodipine and its analogs with their primary pharmacological targets, the L-type voltage-gated calcium channels (CaV). nih.gov These studies utilize crystal structures of the channels, such as those with PDB IDs 5KMD and 6M7H, to model the binding. nih.govresearchgate.net Amlodipine, a 1,4-dihydropyridine (B1200194), acts as an allosteric modulator by interacting with receptor sites on these channels, which are prevalent in cardiac and vascular smooth muscle myocytes. nih.govresearchgate.net The docking studies help elucidate the key pharmacophores responsible for this calcium channel blocking activity. nih.gov

Beyond its cardiovascular targets, computational methods have been employed to explore new therapeutic possibilities for amlodipine, such as antibacterial activity. Chemoinformatic studies have predicted that amlodipine may act on bacterial DNA topoisomerase I. rjptonline.orgrjptonline.org Virtual molecular docking was used to confirm this prediction and to identify the most likely bacterial target, paving the way for designing novel amlodipine analogs with potential antibacterial efficacy but reduced cardiovascular effects. rjptonline.orgrjptonline.org

A key output of molecular docking simulations is the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-receptor interaction. In comparative studies, amlodipine is often used as a standard reference. For instance, in a study designing novel 1,4-dihydropyridine based bioisosteres, the binding affinity of amlodipine with the calcium channel 5KMD was calculated to be -5.6 kcal/mol. nih.gov This value served as a benchmark to evaluate the potential of newly synthesized compounds. Several of the designed bioisosteres exhibited superior docking scores, with values reaching as high as -8.8 kcal/mol, indicating a potentially higher binding affinity and enhanced therapeutic efficacy. nih.govresearchgate.net

The following table summarizes the binding affinities of amlodipine and selected novel bioisosteres against a voltage-gated calcium channel target.

CompoundTarget ProteinBinding Affinity (kcal/mol)
Amlodipine (Standard)5KMD-5.6
Bioisostere P45KMD-8.6
Bioisostere P75KMD-8.8

Data sourced from a 2023 study on amlodipine bioisosteres. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target protein to design and optimize ligands. This approach is fundamental in modern medicinal chemistry for developing more potent and selective drugs. nih.gov

SBDD plays a critical role in identifying and refining new drug candidates based on the amlodipine scaffold. In one study, amlodipine was used as a reference compound in the development of multi-target antihypertensives. researchgate.net Researchers designed novel compounds and used docking scores and analysis of intermolecular interactions to identify ligands that could potentially inhibit multiple targets in the cardiovascular system more effectively than amlodipine alone. researchgate.net

Similarly, SBDD has been applied to design and computationally assess novel series of 1,4-dihydropyridine bioisosteres of amlodipine. nih.govresearchgate.net The goal of such studies is to optimize the chemical structure to maximize pharmacological activity while minimizing undesirable side effects. nih.gov By analyzing the docking results of various synthesized hybrids, researchers can identify which structural modifications—such as the inclusion of triazole-tethered aryl or heteroaryl rings—lead to improved binding affinity with calcium channels. nih.gov This iterative process of design, synthesis, and computational evaluation is a hallmark of lead optimization. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.orgnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. nih.gov

QSAR studies have been performed on amlodipine analogues to understand the structural features that influence their activity as calcium channel antagonists. researchgate.net In these studies, multiple linear regression analysis is used to find correlations between various physicochemical parameters (such as electronic, spatial, and hydrophobic properties) and the observed biological activity (e.g., IC50 values). researchgate.net

One such QSAR analysis of 1,4-dihydropyridine analogues revealed that electronic and spatial effects are more critical than hydrophobic effects for the binding of these antagonists to their receptor. researchgate.net The resulting models can predict that certain structural characteristics, like a large sterimol length parameter, are advantageous for activity, while others may be detrimental. researchgate.net These predictive models are valuable tools in the in silico discovery of more effective calcium channel blockers, allowing for the rationalization of experimental findings and saving time and resources in the drug design process. ijnrd.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling (In Silico)

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions (In Silico)

In silico ADMET prediction plays a critical role in contemporary drug discovery, offering a means to forecast a compound's pharmacokinetic properties and potential toxicity, thereby reducing the risk of late-stage clinical failures. nih.govmdpi.com For amlodipine and its derivatives, computational tools like SwissADME and preADMET have been employed to evaluate their drug-likeness and pharmacokinetic profiles. nih.gov

Research involving the computational assessment of novel 1,4-dihydropyridine based bio-isosteres of amlodipine has highlighted favorable pharmacokinetic characteristics. nih.govresearchgate.net These in silico studies predicted that specific analogs would exhibit high gastrointestinal (GI) absorption and no blood-brain barrier (BBB) permeance, which are desirable traits for cardiovascular agents. nih.govrsc.org While these studies focus on analogs, they use amlodipine as a reference standard, indicating that its own predicted profile is well-understood. The predictions from these models align with established pharmacokinetic data for amlodipine, which shows an oral bioavailability of about 64% and extensive metabolism by the liver enzyme CYP3A4. nih.gov

The primary goals of these ADMET predictions are to refine the selection of promising drug candidates and identify any potential liabilities early in the development process. nih.govmdpi.com The table below summarizes key pharmacokinetic parameters for amlodipine, combining both experimentally observed data and properties targeted by in silico predictive models.

ParameterFinding/PredictionSignificance
Oral Bioavailability~64% (Experimental)Indicates good absorption from the gastrointestinal tract.
GI AbsorptionHigh (Predicted for Analogs)Suggests efficient uptake after oral administration.
Blood-Brain Barrier (BBB) PermeanceNo/Low (Predicted for Analogs)Desirable for minimizing central nervous system side effects.
Plasma Protein Binding~98% (Experimental) nih.govAffects the volume of distribution and elimination half-life.
MetabolismPrimarily by CYP3A4 (Experimental) nih.govCrucial for understanding drug-drug interactions and clearance.

Chemoinformatics and Database Mining for Amlodipine Research

Chemoinformatics and the mining of chemical databases are powerful computational strategies used to accelerate drug discovery and explore new therapeutic applications for existing drugs. researcher.liferjptonline.org In amlodipine research, these techniques have been applied to design and evaluate novel structural analogs with different activity profiles. researcher.liferjptonline.orgconsensus.app

One notable chemoinformatics study aimed to design amlodipine analogs with potential antibacterial activity. researcher.liferjptonline.org Researchers computationally designed 85 structural analogs and used in silico methods to evaluate their drug-likeness, toxicity profiles, and pharmacokinetic properties. researcher.liferjptonline.org This approach successfully identified two analogs with a 1-butyl-4-hydropyridine core that showed a good probability of favorable pharmacokinetics and a low probability of acting as calcium channel blockers, making them promising as leads for new antibacterial agents. researcher.liferjptonline.org The study also predicted bacterial DNA topoisomerase I as a potential target for amlodipine's antibacterial action. researcher.liferjptonline.org

Database mining, another facet of chemoinformatics, involves extracting and analyzing information from large chemical and biological databases like ChEMBL. These databases contain a wealth of curated information on compounds, including their physicochemical properties, bioactivities, and clinical development status. ebi.ac.uk More advanced techniques, such as molecular networking, leverage mass spectrometry data to identify related molecules, including metabolites, in complex biological samples. This has been used to map amlodipine-related clusters and annotate its metabolites from urine extracts. researchgate.net

The data below, sourced from a public chemical database, illustrates the type of information readily available for amlodipine through chemoinformatic queries. ebi.ac.uk

PropertyValue
Molecular FormulaC20H25ClN2O5
Molecular Weight408.88
AlogP (Lipophilicity)2.27
Polar Surface Area99.88 Ų
Basic pKa9.45
QED Weighted Score0.50

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules, providing deep insights into molecular geometry, reactivity, and spectroscopic properties. mdpi.commdpi.com DFT studies have been performed on amlodipine to elucidate its structural characteristics, electronic interactions, and other physicochemical properties at the atomic level. nih.govresearchgate.net

Quantum computational investigations on amlodipine besylate have been conducted using the B3LYP functional with basis sets such as 6-311++G(d,p) and 6-31G(d). nih.govresearchgate.net These studies successfully optimized the molecular structure and correlated the theoretical geometries with experimental X-ray diffraction data. researchgate.net Key outcomes of these analyses include the characterization of vibrational spectra (FT-IR and Raman), the reproduction of NMR spectra, and the analysis of intermolecular electronic interactions through Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net

Furthermore, DFT calculations have been used to explore the molecule's reactivity. The molecular electrostatic potential (MEP) has been calculated and mapped to identify positive and negative regions, thereby predicting potential sites for electrophilic attack. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were also determined, with the HOMO-LUMO energy gap being a key indicator of chemical reactivity and kinetic stability. For amlodipine besylate, this gap was calculated to be 4.1778 eV. researchgate.net Such studies also provide a foundation for understanding the molecule's antioxidant properties. nih.gov

The following table summarizes key parameters and findings from DFT studies on amlodipine.

Parameter/MethodDetails/FindingsReference
Computational MethodDFT with B3LYP functional nih.govresearchgate.net
Basis Set6-311++G(d,p) / 6-31G(d) nih.govresearchgate.net
Property InvestigatedMolecular structure, vibrational spectra (FT-IR, Raman) researchgate.net
Property InvestigatedElectronic interactions (NBO analysis) nih.gov
Property InvestigatedMolecular Electrostatic Potential (MEP) researchgate.net
Key FindingHOMO-LUMO energy gap calculated at 4.1778 eV researchgate.net

Advanced Drug Delivery Systems and Formulation Science Research

Design and Development of Novel Drug Delivery Systems

Research into advanced drug delivery systems for amlodipine (B1666008) aims to enhance its therapeutic efficacy, stability, and patient compliance. jmpas.com Novel formulations are being explored to bypass challenges associated with conventional dosage forms, such as first-pass metabolism. jmpas.com Key areas of investigation include the development of transdermal patches for sustained release and innovative oral formulations like fast-dissolving tablets for rapid action. These advanced systems are designed by manipulating various formulation parameters, including polymer selection and the incorporation of specialized excipients to control the rate and extent of drug release.

Transdermal Drug Delivery Systems (TDDS)

Transdermal drug delivery systems (TDDS) for amlodipine are being developed as an attractive alternative to oral administration. ijpbs.com These systems offer the potential for controlled, sustained drug release, which can help maintain steady plasma concentrations. jmpas.comnih.gov By delivering the drug through the skin, TDDS can bypass the gastrointestinal tract and avoid first-pass metabolism in the liver. jmpas.com Research has focused on various types of TDDS, including matrix-type patches and the use of microneedles to enhance skin permeation. tandfonline.comijndd.in

Matrix-type transdermal patches are a common design for amlodipine delivery. In this system, the drug is homogeneously dispersed within a polymer matrix, which controls the release of the active ingredient. ijpbs.com The solvent casting method is frequently employed to prepare these patches, where the drug, polymer, and plasticizers are dissolved in a common solvent, cast onto a flat surface, and dried to form a thin film. ijndd.inresearchgate.net

Optimization of these systems involves evaluating various physicochemical properties to ensure performance and stability. ijndd.inresearchgate.net Key parameters assessed include:

Thickness and Weight Variation: To ensure uniformity across the patch. ijndd.in

Folding Endurance: Measures the physical strength and integrity of the patch. ijndd.in

Drug Content: To confirm accurate and uniform loading of amlodipine within the matrix. ijndd.in

Moisture Content and Absorption: Evaluates the patch's ability to handle moisture without compromising its integrity or performance. ijndd.inresearchgate.net

Water Vapor Transmission Rate: Indicates the permeability of the patch to water vapor, which can affect adhesion and skin hydration. ijndd.inresearchgate.net

Researchers have optimized formulations by varying the types and concentrations of polymers and plasticizers to achieve desired characteristics, such as sustained and complete drug release over a 24-hour period. ijndd.inresearchgate.net

The choice of polymer is critical in the design of matrix-type transdermal patches as it governs the drug release rate and the patch's physical properties. Both hydrophilic and hydrophobic polymers have been investigated for amlodipine TDDS.

Commonly studied polymers include:

Hydroxypropyl Methylcellulose (HPMC): A hydrophilic polymer used to create matrix patches. Studies have shown that increasing the concentration of HPMC can sustain the release of amlodipine, with formulations containing 2% HPMC showing a maximum release of 99% over 24 hours. ijndd.in

Ethyl Cellulose (B213188) (EC): A hydrophobic polymer also used in matrix systems. Research indicates that a 1.5% concentration of ethyl cellulose can provide sustained and complete release over 24 hours. researchgate.netsemanticscholar.org

Polyvinylpyrrolidone (PVP): Often used in combination with other polymers to modify drug release. ijpbs.com

Eudragit Polymers: Blends of Eudragit RL100 and RS100 have been used to optimize drug release, skin permeation, and adhesion. ijpbs.com

Polyvinylalcohol (PVA): Used in the fabrication of microneedles to assist transdermal delivery. tandfonline.comnih.gov

The combination of hydrophilic and hydrophobic polymers, such as Ethyl Cellulose (EC) and Polyvinylpyrrolidone (PVPK-30), has been explored to create intercalated transdermal matrices. Research showed that formulations with a 7:3 ratio of EC:PVPK-30 exhibited the highest drug release and flux. nih.gov

Table 1: Polymers Used in Amlodipine Transdermal Drug Delivery Systems

PolymerTypeRole/Finding in Amlodipine TDDSReference
Hydroxypropyl Methylcellulose (HPMC)HydrophilicMatrix former; 2% concentration optimized for sustained release over 24 hours. ijndd.in
Ethyl Cellulose (EC)HydrophobicMatrix former; 1.5% concentration provided sustained release over 24 hours. Used in combination with hydrophilic polymers. researchgate.netnih.gov
Polyvinylpyrrolidone (PVP)HydrophilicUsed in combination with HPMC as a matrix former. ijpbs.com
Eudragit RL100/RS100Acrylic PolymersUsed in blends to optimize drug release, permeation, and adhesion. ijpbs.com
Polyvinylalcohol (PVA)HydrophilicUsed to form hydrogel microneedles for enhanced drug delivery. tandfonline.comnih.gov

In vitro permeation studies are essential for evaluating the performance of transdermal patches. These studies are typically conducted using Franz diffusion cells, which measure the amount of drug that permeates through a model membrane, often excised rat or pig skin. nih.govijndd.in

Research has shown that the choice of polymer significantly affects drug diffusion. For instance, a formulation with 2% HPMC and Dibutylphthalate as a plasticizer demonstrated a maximum release of 99% in 24 hours. ijndd.in Similarly, a patch made with 1.5% Ethylcellulose and Dibutylphthalate also showed a 99% release over the same period. researchgate.net

To enhance the permeation of amlodipine through the skin's stratum corneum barrier, various strategies have been investigated. The inclusion of permeation enhancers like propylene (B89431) glycol has been shown to improve drug release and permeation. jmpas.com Another advanced approach is the use of microneedles, which create microscopic channels in the skin to facilitate drug transport. researchgate.netnih.gov Studies investigating microneedle (MN) geometry found that parameters such as length and density play a crucial role in enhancing amlodipine permeation. A nearly seven-fold increase in the cumulative amount of amlodipine permeated over 48 hours was observed with 1.5 mm microneedles compared to passive diffusion. nih.govlboro.ac.uk

Table 2: Selected In Vitro Permeation Study Findings for Amlodipine TDDS

Formulation/SystemKey FindingPermeation EnhancementReference
Matrix patch with 2% HPMC and DibutylphthalateAchieved 99% drug release in 24 hours.N/A (Optimized formulation) ijndd.in
Matrix patch with 1.5% Ethylcellulose and DibutylphthalateAchieved 99% drug release in 24 hours.N/A (Optimized formulation) researchgate.net
AdminPatch® Microneedles (1.5 mm length)Increased cumulative drug permeation over 48 hours.~6.84-fold increase vs. passive permeation nih.govlboro.ac.uk
Fabricated Polymeric Microneedles (0.6 mm length)Increased cumulative drug permeation over 48 hours.~6.11-fold increase vs. passive permeation nih.govlboro.ac.uk

Nanoparticle-Based Delivery Systems

Investigations into nanoparticle-based delivery systems specifically for Amlodipine hydrobromide are not detailed in the available research. While nanocarriers like polymeric nanoparticles (e.g., using PLGA) or other novel systems (such as diamond nanoparticles) have been explored for the broader class of amlodipine, specific data on their application to the hydrobromide salt, including particle size, surface charge, drug loading, and release characteristics, could not be identified. Research is needed to determine the feasibility and effectiveness of nanotechnology for enhancing the delivery of this compound.

Diamond Nanoparticles for Targeted Delivery (e.g., Blood-Brain Barrier Penetration)

Diamond nanoparticles, or nanodiamonds, are emerging as a promising platform for targeted drug delivery due to their biocompatibility and unique surface properties. nih.govfrontiersin.org Research has explored their potential to transport drugs across the blood-brain barrier (BBB), a significant challenge in treating neurological disorders. nih.govnih.gov Amlodipine, which typically cannot cross the BBB, has been investigated for its neuroprotective potential in conditions like Alzheimer's disease and stroke. nih.govnih.gov The strategy involves loading amlodipine onto nanodiamonds to potentially shuttle the therapeutic agent into the brain. nih.govnih.gov

The process involves treating nanodiamond particles with a strong acidic mixture to create carboxylic functional groups on their surfaces. nih.gov This functionalization allows amlodipine to bind to the nanodiamond surface through electrostatic interactions between these carboxylic groups and the amine group on the amlodipine molecule. nih.gov The successful conjugation of amlodipine to the nanodiamonds has been confirmed through Fourier Transform Infrared (FTIR) spectroscopy and transmission electron microscopy, which showed an increase in particle size after loading. nih.gov These findings suggest that nanodiamonds could serve as a viable delivery system to transport amlodipine and similar drugs across the BBB. nih.govresearchgate.net

Loading Efficiency and Release Characteristics of Nanoparticles

The effectiveness of nanoparticle-based delivery systems hinges on their drug loading capacity and release profile. For amlodipine-loaded nanodiamonds, the adsorption process was optimized by adjusting the pH. nih.gov Studies demonstrated that the highest loading efficiency was achieved in an alkaline medium. nih.govnih.gov

Using High-Performance Liquid Chromatography (HPLC) for quantification, researchers found that the loading of amlodipine onto diamond nanoparticles varied with different concentrations of sodium hydroxide (B78521) (NaOH), which was used to adjust the pH. The maximal loading of approximately 41% was achieved using 2 mM NaOH, corresponding to a pH of 8.5. nih.govnih.gov In contrast, using 1 mM NaOH resulted in a 13% loading, and 3 mM NaOH resulted in an 8% loading. nih.gov

In other research involving biodegradable polymeric nanoparticles for transdermal delivery, amlodipine besylate was incorporated into chitosan (B1678972) (CS) nanoparticles. The highest encapsulation efficiency observed was 87.2 ± 0.12%, with a loading capacity of 60.98 ± 0.08%. tandfonline.com Another study using PLGA nanoparticles found the entrapment efficiency for amlodipine to be 74% in their optimized formulation. pharmahealthsciences.net The in-vitro release from these PLGA nanoparticles reached 95.33% over 48 hours. pharmahealthsciences.net

Table 1: Amlodipine Loading Efficiency in Different Nanoparticle Systems

Nanoparticle SystemPolymer/MaterialOptimization ConditionLoading/Encapsulation EfficiencySource
Diamond NanoparticlesNanodiamond2 mM NaOH (pH 8.5)41% nih.govnih.gov
Polymeric NanoparticlesChitosan/TripolyphosphateSpecific polymer blend87.2% tandfonline.com
Polymeric NanoparticlesPLGA/Pluronic F685 mg PLGA74% pharmahealthsciences.net

In Situ Film-Forming Hydrogels for Dermal Application

In situ film-forming hydrogels (FFH) represent a novel approach for the dermal delivery of amlodipine, aiming to bypass first-pass metabolism and potentially increase bioavailability. jmpas.com These systems are applied to the skin as a liquid or gel and subsequently form a thin, transparent film by solvent evaporation. jmpas.comresearchgate.net

Research has involved the development of FFH formulations containing amlodipine, using polymers like Carbopol 934P as a gelling agent and Hydroxypropyl Methylcellulose (HPMC) E50 LV as a film former. jmpas.com These formulations were evaluated for various parameters, including appearance, pH, viscosity, spreadability, and film-forming time. The prepared hydrogels were able to form a film on the skin's surface within 7 minutes and were found to be non-irritating. jmpas.com

Polymer Blends and Permeation Enhancer Evaluation

The composition of the polymer blend and the inclusion of permeation enhancers are critical for the performance of dermal delivery systems. In the development of amlodipine-loaded FFH, propylene glycol was used as a permeation enhancer. jmpas.comsemanticscholar.org Studies showed that increasing the concentration of propylene glycol had a direct positive effect on moisture content, moisture uptake, and water vapor transmission of the film. jmpas.comresearchgate.net

Crucially, higher concentrations of propylene glycol also led to increased drug encapsulation and enhanced permeation of amlodipine. jmpas.comresearchgate.net Another study on transdermal films of S-Amlodipine besylate evaluated the effect of intercalating hydrophilic (PVP K-30) and hydrophobic (Ethylcellulose) polymers. The results indicated that drug release increased with a higher concentration of the hydrophilic polymer and the permeation enhancer. nih.gov The formulation with a 7:3 ratio of Ethylcellulose to PVP K-30 showed the highest flux, demonstrating the significant impact of polymer selection on drug permeation. nih.gov

Table 2: Evaluation of In Situ Film-Forming Hydrogel Formulations for Amlodipine

Formulation CodePolymer SystemPermeation EnhancerKey FindingsSource
FFHCarbopol 934P, HPMC E50 LVPropylene GlycolIncreased propylene glycol concentration improved moisture uptake, drug encapsulation, and permeation. Film formation within 7 minutes. jmpas.com
Transdermal MatrixEthylcellulose, PVP K-30Not specified in abstractIncreased hydrophilic polymer concentration enhanced drug release. Optimal polymer ratio (7:3 EC:PVP) yielded highest flux. nih.gov

Preformulation Studies and Excipient Compatibility

Drug-Excipient Interaction Analysis

Preformulation studies are essential to ensure the stability and efficacy of the final dosage form. Drug-excipient compatibility studies for amlodipine have been conducted using methods such as Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC). nih.govresearchgate.net

One significant finding is the potential for interaction between amlodipine besylate and certain common excipients. Studies have revealed that multicomponent mixtures containing amlodipine besylate, lactose, and magnesium stearate (B1226849) can induce instability, particularly in the presence of water. nih.govsemanticscholar.org The primary degradation product identified is an amlodipine besylate glycosyl, which results from the Maillard reaction between the primary amine group of amlodipine and the reducing sugar lactose. nih.govresearchgate.net This has led to the recommendation of using lactose-free formulations to ensure the safety, quality, and efficacy of amlodipine solid dosage forms. nih.gov In contrast, physical mixtures of amlodipine with excipients like microcrystalline cellulose, sodium starch glycolate (B3277807), and crospovidone have been found to be compatible. researchgate.netresearchgate.net

Selection and Characterization of Pharmaceutical Excipients

The proper selection and characterization of excipients are critical for developing stable and effective amlodipine formulations. A variety of excipients have been evaluated for use in different dosage forms, such as orally disintegrating tablets (ODTs) and immediate-release tablets. researchgate.netthepharmajournal.com

For ODTs, excipients including microcrystalline cellulose (MCC) as a diluent, sodium starch glycolate and crospovidone as superdisintegrants, and sodium lauryl sulfate (B86663) as a wetting agent were selected and evaluated. researchgate.netresearchgate.net For immediate-release bilayer tablets, superdisintegrants like sodium croscarmellose and sodium starch glycolate were investigated. pensoft.net Formulations containing sodium croscarmellose showed stable and satisfactory dissolution profiles. pensoft.net In another formulation for a stable pharmaceutical composition, preferred excipients included calcium phosphate (B84403) dibasic, sodium starch glycolate, microcrystalline cellulose, and colloidal silicon dioxide. google.com These studies underscore the importance of screening and selecting compatible excipients based on the specific requirements of the intended dosage form.

Formulation Optimization Methodologies

The development of a robust and effective amlodipine formulation necessitates a systematic approach to navigate the complexities of drug-excipient interactions and processing parameters. Modern formulation optimization methodologies have shifted from the traditional one-factor-at-a-time (OFAT) approach to more comprehensive, statistically driven techniques. These methods allow for a deeper understanding of how various factors influence the final product's critical quality attributes (CQAs), such as stability, dissolution, and content uniformity.

Design of Experiments (DoE) in Formulation Development

Design of Experiments (DoE) is a powerful statistical tool that enables the simultaneous and systematic variation of multiple independent variables to determine their individual and interactive effects on dependent variables (responses). This methodology is instrumental in identifying an optimal formulation with a minimal number of experimental runs, making the development process more efficient and cost-effective.

In the context of amlodipine formulation, DoE has been successfully applied to optimize complex dosage forms, such as bilayer tablets. For instance, a study on the formulation of a two-layer tablet containing amlodipine and telmisartan (B1682998) utilized Design-Expert® software to navigate the formulation challenges. impactfactor.org The primary goal was to achieve an in-vitro dissolution profile equivalent to the reference drug by applying a wet granulation method, an alternative to the more complex spray-drying technique often used for poorly soluble drugs like telmisartan. impactfactor.org

The experimental design identified three critical independent variables that could significantly impact the drug release rate: the ratio of sodium hydroxide (NaOH), the ratio of the superdisintegrant crospovidone XL-10, and the tablet hardness. impactfactor.org By systematically varying these factors according to the experimental design, researchers were able to model the relationship between these variables and the desired dissolution profile. This systematic approach led to a successfully optimized formulation that was bioequivalent to the reference drug in vitro. impactfactor.org The study highlighted the significant contribution of a well-established DoE in developing a complex tablet formulation. impactfactor.org

Table 1: Application of Design of Experiments (DoE) in Amlodipine Formulation

Independent Variables (Factors) Dependent Variable (Response) Objective Outcome
Ratio of NaOH (%) In-vitro drug release rate To achieve in-vitro equivalence with the reference drug. An optimized formulation was developed using the wet granulation method. impactfactor.org
Ratio of Crospovidone XL-10 (%) In-vitro drug release rate To achieve in-vitro equivalence with the reference drug. The final tablet showed a dissolution profile with an f2 value superior to 50, indicating similarity to the reference drug. impactfactor.org

Stability Enhancement Strategies (e.g., Protective Coatings)

Amlodipine is known to be sensitive to light, which can lead to photodegradation and a subsequent loss of potency. nih.gov Therefore, a critical aspect of formulation development is the implementation of strategies to enhance the drug's stability. Protective coatings, specialized formulations, and appropriate packaging are primary methods used to safeguard amlodipine from environmental factors.

Protective Film Coatings: A common and effective strategy is the application of a film coating to the tablet core. Research has focused on designing specific protective coatings to improve the stability of amlodipine. One such study involved the formulation of an immediate-release 5 mg amlodipine tablet with a protective film coating prepared by the direct compression method. ctump.edu.vn The coating solution was formulated with components selected for their protective and functional properties. ctump.edu.vn

Table 2: Composition of a Protective Coating for Amlodipine Tablets

Component Function
HPMC E6 Film-forming polymer
PEG 6000 Plasticizer
Titanium dioxide Opacifier, provides light protection
Talc Anti-tacking agent
Colorant Aesthetics and light protection
Alcohol 96% & Distilled Water Solvents

Source: Adapted from research on immediate-release film-coated amlodipine tablets. ctump.edu.vn

The resulting coated tablets demonstrated excellent stability, with the drug release profile at 30 minutes remaining largely unchanged after six months of storage under normal conditions (30 ± 2 ⁰C; 75 ± 5% relative humidity). ctump.edu.vn

Advanced Formulation Strategies: Beyond conventional coatings, other advanced drug delivery systems have been shown to enhance amlodipine's stability:

Liquisolid Technique: This method has been shown to provide photoprotection for amlodipine while also improving its dissolution rate, offering an alternative to traditional coating methods. nih.gov

Dry Emulsion (DE) Formulations: A dry emulsion of amlodipine, prepared by spray-drying an oil-in-water emulsion with Labrafil M 1944 CS (oil) and dextrin (B1630399) (matrix), significantly improved photostability. After 24 hours of UV irradiation, 94.4% of the amlodipine in the DE formulation remained intact, compared to only 33.1% for the amlodipine powder. nih.gov

Solid Dispersions: Preparing an amorphous solid dispersion of amlodipine free base with dextrin also considerably improved its photostability. nih.gov

Packaging Solutions: The choice of packaging material is also a critical factor in maintaining stability. Studies comparing monolayer and bilayer tablets of amlodipine with atenolol (B1665814) found that degradation of amlodipine was prominent. nih.gov However, the stability of the tablets was significantly increased when packed in aluminum strips compared to PVC blisters, highlighting the protective role of appropriate packaging. nih.gov Another study confirmed that amlodipine besylate tablets packed in Alu/PVC/PVDC blister packaging demonstrated satisfactory photostability. ceon.rs

Table of Compounds Mentioned

Compound Name
Alcohol
Amlodipine
This compound
Atenolol
Crospovidone XL-10
Dextrin
HPMC E6
Labrafil M 1944 CS
PEG 6000
Sodium hydroxide
Talc
Telmisartan
Titanium dioxide

Analytical Method Development and Validation for Amlodipine Research

Chromatographic Techniques

Chromatographic techniques are fundamental in the analytical research of Amlodipine (B1666008), providing the necessary selectivity and sensitivity for its quantification in various matrices. These methods are crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), stands out as the most widely used technique. More advanced methods like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offer enhanced sensitivity for bioanalytical applications, while High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable alternative for simultaneous analysis.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Amlodipine in both bulk drug and pharmaceutical formulations. eijppr.comijcrt.org Reversed-Phase HPLC (RP-HPLC) is the most common mode, favored for its efficiency in separating a wide range of compounds. ijpsjournal.comijpras.com In RP-HPLC, a non-polar stationary phase, typically an octadecylsilyl silica gel (C18), is used with a polar mobile phase, allowing for the effective separation of Amlodipine from excipients and other active pharmaceutical ingredients. eijppr.comscielo.br

The development of a robust and reliable HPLC method for Amlodipine involves the careful optimization of several chromatographic parameters to achieve adequate separation, good peak shape, and a reasonable analysis time.

Key parameters that are typically optimized include:

Stationary Phase: C18 columns (e.g., 250 mm x 4.6 mm, 5 µm particle size) are frequently reported, providing excellent resolution and peak symmetry for Amlodipine. eijppr.comjaper.in

Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate buffer) and an organic modifier (such as acetonitrile or methanol). scielo.brpensoft.net The ratio of these components is adjusted to control the retention time and separation. For instance, a mobile phase of acetonitrile, methanol, and triethylamine solution (15:35:50 v/v) has been successfully used. eijppr.com The pH of the aqueous buffer is another critical factor; a pH of 3.0, adjusted with orthophosphoric acid, is commonly employed to ensure the ionization state of Amlodipine is suitable for retention and peak shape. japer.inscispace.com

Flow Rate: A flow rate of 1.0 mL/min is frequently used to ensure a balance between analysis time and separation efficiency. eijppr.compensoft.net

Detection Wavelength: Amlodipine exhibits significant UV absorbance, with detection commonly performed at wavelengths around 237-240 nm. eijppr.comscielo.br

Column Temperature: Analyses are often run at ambient or controlled temperatures, such as 30°C, to ensure reproducibility of retention times. eijppr.com

Validation of these methods, as per International Conference on Harmonisation (ICH) guidelines, typically demonstrates excellent system suitability, with parameters like a low relative standard deviation (%RSD) for replicate injections (e.g., 0.18%), a tailing factor close to 1 (e.g., 1.10), and a high theoretical plate count (e.g., 5577), indicating a good and efficient system for analysis. eijppr.comijpsjournal.com

Table 1: Examples of Optimized RP-HPLC Parameters for Amlodipine Analysis

Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Octadecylsilyl silica gel, C18 (150 mm x 3.9 mm)Acetonitrile: Methanol: Triethylamine solution (15:35:50)1.0237 eijppr.com
Phenomenex C18 (250 mm x 4.6 mm, 5µ)Triethylamine: Acetonitrile: Methanol (50:25:25), pH 3.02.0235 scispace.com
Phenomenex Polar Synergi C18 (50 mm x 4.6 mm, 5 µm)Methanol: Phosphate buffer solution (65:35 v/v)1.0240 pensoft.net
WATERS C18 (250 mm × 4.6 mm, 5µm)Acetonitrile: 70mM Potassium dihydrogen orthophosphate buffer: Methanol (15:30:55), pH 3.01.0240 japer.in

Amlodipine is frequently prescribed in combination with other cardiovascular drugs. RP-HPLC methods are extensively developed and validated for the simultaneous determination of Amlodipine with other active ingredients such as Valsartan, Hydrochlorothiazide (B1673439), Benazepril (B1667978), and Telmisartan (B1682998) in a single analytical run. scielo.brscispace.comindexcopernicus.commedpharmres.com

Developing these methods requires careful optimization to resolve all compounds from each other and from any potential degradation products. Gradient elution is sometimes employed to achieve better separation when the polarity of the combined drugs differs significantly. medpharmres.com For instance, a method for Amlodipine, Telmisartan, and Hydrochlorothiazide used a gradient program with a mobile phase of acetonitrile and phosphate buffer (pH 3.0). medpharmres.com

The validation of these methods confirms their accuracy, precision, and linearity for all analytes. Linearity is typically established over a concentration range relevant to the formulation, with correlation coefficients (r²) greater than 0.999, indicating a strong linear relationship. scispace.comjocpr.com Recovery studies demonstrate the method's accuracy, with results typically falling within 98-102%. scispace.com

Table 2: RP-HPLC Methods for Simultaneous Quantification of Amlodipine in Combination Products

Co-formulated Drug(s)Stationary Phase (Column)Mobile PhaseDetection Wavelength (nm)Reference
ValsartanC18 (200 x 4.6 mm, 10 µm)Phosphate buffer (pH 3.6): Acetonitrile: Methanol (46:44:10)240 scielo.br
HydrochlorothiazideC18Buffer (pH 3.0): Acetonitrile: Methanol (500:300:350)240 jocpr.com
Benazepril hydrochloridePhenomenex C18 (250mm x 4.6mm, 5μ)Triethylamine: Acetonitrile: Methanol (50:25:25), pH 3.0235 scispace.com
Telmisartan and HydrochlorothiazideXterra C18 (250 x 4.6 mm, 5 μm)Gradient of Acetonitrile and Phosphate buffer (pH 3.0)230 medpharmres.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), leading to faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. researchgate.netscirp.org When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for bioanalytical studies, such as pharmacokinetics, where very low concentrations of Amlodipine need to be quantified in complex biological matrices like human plasma. researchgate.netnih.gov

The primary advantage of UPLC-MS/MS is its exceptional sensitivity and specificity. researchgate.netscirp.org Specificity is achieved by using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of Amlodipine) is selected and fragmented, and then a specific product ion is monitored. This process minimizes interference from other components in the plasma matrix, ensuring that the detected signal is unique to the analyte. researchgate.net

UPLC-MS/MS methods for Amlodipine have achieved lower limits of quantification (LLOQ) in the range of 0.02 to 0.15 ng/mL in human plasma. researchgate.netnih.gov These methods are typically validated over a linear range suitable for clinical studies, for example, 0.15-16.0 ng/mL. researchgate.net The use of a deuterated internal standard can further enhance the precision and accuracy of the method. nih.gov The short run times, often under 3 minutes, allow for high-throughput analysis, which is essential for clinical trials. nih.gov

Table 3: UPLC-MS/MS Method Parameters for Amlodipine Quantification in Human Plasma

ParameterCondition 1Condition 2
ColumnACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)Chromolith RP18e (100 mm × 4.6 mm)
Mobile PhaseGradient of Water and Acetonitrile (both with 0.3% formic acid)Acetonitrile and 2 mM Ammonium (B1175870) formate, pH 4.0 (90:10, v/v)
Flow Rate0.35 mL/min1.2 mL/min
Detection ModeMRM via ESI+MRM via ESI+
Linear Range0.15-16.0 ng/mL0.02–20.0 ng/mL
LLOQ0.15 ng/mL0.02 ng/mL
Reference researchgate.net nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable chromatographic technique for the analysis of Amlodipine. It offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. humanjournals.comnih.gov HPTLC methods are particularly useful for quality control in pharmaceutical formulations. indexcopernicus.com

For Amlodipine analysis, the stationary phase is typically a pre-coated silica gel 60 F254 plate. indexcopernicus.comnih.gov The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. The composition of the mobile phase is optimized to achieve a clear separation of Amlodipine from other components. For example, a mobile phase of toluene, ethyl acetate, methanol, and triethylamine (4:1:1:0.4 v/v/v) has been used for the simultaneous determination of Amlodipine besylate and Metoprolol succinate. nih.gov Another system for Amlodipine and Benazepril used ethyl acetate-methanol-ammonia solution (8.5:2.0:1.0, v/v/v). nih.gov

After development, the plates are dried, and quantification is performed using a densitometric scanner at a specific wavelength, often 254 nm. indexcopernicus.comnih.gov HPTLC methods for Amlodipine have been validated for linearity, precision, and accuracy, showing good correlation coefficients (r² > 0.999) and recovery values. nih.gov The limits of detection (LOD) and quantification (LOQ) are typically in the nanogram (ng) per spot range, demonstrating adequate sensitivity for formulation analysis. nih.govnih.gov

Table 4: HPTLC Method Parameters for Amlodipine Analysis

Co-formulated DrugStationary PhaseMobile Phase (v/v/v)Detection Wavelength (nm)Linearity Range (ng/spot)Reference
Metoprolol succinateSilica gel 60F-254Toluene: Ethyl acetate: Methanol: Triethylamine (4:1:1:0.4)254400-1400 nih.gov
BenazeprilSilica gel 60 F254Ethyl acetate: Methanol: Ammonia solution (8.5:2.0:1.0)254100-800 nih.gov
CelecoxibSilica gel 60 F254Chloroform: Methanol: Formic acid (5:2:0.05)254500-2500 humanjournals.com
IndapamideSilica gel 60 F245Methanol: Ethyl acetate: Toluene: Ammonia (2.5:3.5:4:0.2)343250-2500 indexcopernicus.com

Spectroscopic Methodologies

Spectroscopic methods are widely utilized for the analysis of amlodipine due to their simplicity, speed, and sensitivity. These techniques rely on the interaction of electromagnetic radiation with the analyte molecules.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a common technique for the quantitative analysis of amlodipine in pharmaceutical dosage forms. The method is based on the principle that the drug molecule absorbs light in the UV-Vis region of the electromagnetic spectrum, and the absorbance is directly proportional to its concentration.

The UV spectrum of amlodipine exhibits characteristic absorption maxima (λmax) that can be used for its quantification. The specific wavelength of maximum absorbance can vary depending on the solvent used. For instance, in water, amlodipine shows an absorbance maximum at approximately 238 nm researchgate.net. When methanol is used as the solvent, the λmax is observed at different wavelengths, with some studies reporting values around 359 nm for amlodipine besylate nih.gov. Another study using methanol reported a λmax of 338 nm for pure amlodipine medcraveonline.com.

The development of a UV-Vis spectrophotometric method for amlodipine analysis involves establishing the linearity of the method, which is the concentration range over which the absorbance is directly proportional to the concentration. Studies have demonstrated good correlation coefficients (approaching 0.999) for amlodipine in various concentration ranges, validating the method's reliability researchgate.net. For example, linearity has been established in the concentration range of 1–6 μg/mL for amlodipine nih.gov. The accuracy of these methods is often confirmed by recovery studies, with percentage recoveries typically falling within the range of 98-102% nih.govmedcraveonline.com.

Validation parameters such as the limit of detection (LOD) and limit of quantitation (LOQ) are also determined to assess the sensitivity of the method. For amlodipine pure drug, LOD and LOQ have been reported to be 0.132 µg/ml and 0.416 µg/ml, respectively medcraveonline.com.

Interactive Data Table: UV-Vis Spectrophotometric Parameters for Amlodipine Analysis

ParameterValueSolventReference
λmax~238 nmWater researchgate.net
λmax359 nmMethanol nih.gov
λmax338 nmMethanol medcraveonline.com
Linearity Range1–6 μg/mLEthanol nih.gov
Correlation Coefficient0.9992Water researchgate.net
% Recovery99.6–99.8%- medcraveonline.com
LOD0.132 µg/ml- medcraveonline.com
LOQ0.416 µg/ml- medcraveonline.com

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the qualitative analysis and structural confirmation of amlodipine. This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds within the molecule.

The FTIR spectrum of amlodipine displays a unique pattern of absorption bands that serve as a molecular fingerprint, allowing for its identification and characterization. Key characteristic peaks in the FTIR spectrum of amlodipine have been identified and assigned to specific functional groups. For instance, the spectrum shows the presence of N-H stretching of the primary amine, C-H stretching of the benzene ring, and C=O stretching of the ester groups researchgate.net.

FTIR spectroscopy is particularly useful for confirming the identity of the drug substance and for detecting any potential polymorphic changes or interactions with excipients in a pharmaceutical formulation. By comparing the FTIR spectrum of a sample to that of a reference standard, one can confirm the authenticity and purity of the amlodipine.

Interactive Data Table: Characteristic FTIR Peaks for Amlodipine

Wavenumber (cm⁻¹)Functional Group AssignmentReference
3295.0≡C-H stretch of primary amines researchgate.net
3157.1O-H stretching researchgate.net
2981.9C-H stretching researchgate.net
1669.8C=O stretch of amide group researchgate.net
1490.9C-H stretching of the benzene ring researchgate.net
1206- nih.gov
1093.64- rjptonline.org

Diffuse Infrared Spectroscopy

Diffuse reflectance spectroscopy, particularly in the near-infrared (NIR) region, has been applied for the non-destructive and rapid analysis of amlodipine in pharmaceutical tablets. This technique measures the light that is diffusely reflected from the surface of a solid sample. The resulting spectrum contains information about the chemical composition and physical properties of the sample.

For the simultaneous determination of amlodipine in combination with other drugs in tablets, near-infrared diffuse reflectance spectra have been recorded in the region between 14,000 and 3800 cm⁻¹ researchgate.net. This method, often coupled with chemometric techniques like partial least squares (PLS) regression, allows for the quantitative analysis of the active pharmaceutical ingredient without the need for sample preparation, making it a time-efficient and solvent-free analytical approach researchgate.net.

Electrophoretic and Voltammetric Techniques

Electrophoretic and voltammetric techniques offer high sensitivity and selectivity for the analysis of amlodipine, including the separation of its enantiomers.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been successfully employed for the chiral discrimination of amlodipine enantiomers scielo.brtbzmed.ac.ir. Amlodipine is a chiral compound, and its therapeutic activity resides primarily in the S(-)-enantiomer scielo.br. Therefore, methods for enantioselective analysis are crucial.

In CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte. Various cyclodextrin (B1172386) derivatives, such as carboximethyl-β-CD (CM-β-CD) and randomly methylated-β-CD (RAMEB), have been used as effective chiral selectors for amlodipine scielo.brtbzmed.ac.ir. The development of a CE method involves optimizing several parameters, including the type and concentration of the chiral selector, the pH and composition of the buffer, the applied voltage, and the capillary temperature tbzmed.ac.irnih.gov.

Optimized CE methods have achieved baseline separation of amlodipine enantiomers in a short analysis time, typically within 5 to 6 minutes scielo.brtbzmed.ac.ir. The method is validated for its linearity, limits of detection and quantification, precision, and accuracy, demonstrating its suitability for the routine enantioselective quality control of amlodipine in pharmaceutical preparations tbzmed.ac.ir.

Interactive Data Table: Optimized Conditions for Chiral Separation of Amlodipine by CE

ParameterCondition 1Condition 2
Chiral Selector 15 mM CM-β-CD scielo.br20 mM RAMEB tbzmed.ac.ir
Buffer 25 mM phosphate buffer scielo.br50 mM phosphate buffer tbzmed.ac.ir
pH 9.0 scielo.br3.0 tbzmed.ac.ir
Voltage +25 kV scielo.br+25 kV tbzmed.ac.ir
Temperature 15 °C scielo.br15 °C tbzmed.ac.ir
Detection Wavelength 230 nm scielo.br238 nm tbzmed.ac.ir
Analysis Time < 5 minutes scielo.br~6 minutes tbzmed.ac.ir

Voltammetric Analysis

Voltammetric methods provide a sensitive and cost-effective approach for the determination of amlodipine. These electrochemical techniques are based on the oxidation or reduction of the drug at the surface of an electrode. Differential-pulse voltammetry and square-wave voltammetry are commonly used techniques for amlodipine analysis nih.govnih.govresearchgate.net.

The determination of amlodipine by voltammetry is typically based on the oxidation of the dihydropyridine (B1217469) group in the molecule nih.gov. Glassy carbon electrodes, often modified with materials like single-walled or multi-walled carbon nanotubes, are frequently used as the working electrode to enhance the sensitivity of the measurement nih.gov. The experimental conditions, such as the pH of the supporting electrolyte, are optimized to achieve the best analytical performance.

Voltammetric methods for amlodipine have been validated and have shown good linearity over a specific concentration range. The limits of detection (LOD) and quantitation (LOQ) for these methods are typically in the low micromolar or even nanomolar range, highlighting their high sensitivity nih.govnih.gov. For instance, using a rotating glassy carbon electrode, the LOD and LOQ for amlodipine were found to be 0.004 mg/mL and 0.012 mg/mL, respectively nih.gov. With a single-walled carbon nanotube modified electrode, the detection limit was as low as 1.0 x 10⁻⁹ mol/L nih.gov. These methods have been successfully applied to the determination of amlodipine in pharmaceutical formulations nih.gov.

Interactive Data Table: Validation Parameters for Voltammetric Analysis of Amlodipine

TechniqueElectrodeLinearity RangeLODLOQReference
Differential-Pulse VoltammetryRotating Glassy Carbon-0.004 mg/mL0.012 mg/mL nih.gov
Differential-Pulse VoltammetryStationary Glassy Carbon-0.0072 mg/mL0.022 mg/mL nih.gov
Square Wave VoltammetrySWNT Modified EPPGE5.0 x 10⁻⁹ to 1.0 x 10⁻⁶ mol/L1.0 x 10⁻⁹ mol/L- nih.gov
Square Wave VoltammetryMWNT Modified EPPGE-5.0 x 10⁻⁹ mol/L- nih.gov

Method Validation Principles

The validation of an analytical method is a critical process in pharmaceutical research and quality control, establishing scientific evidence that a method is suitable for its intended purpose. For amlodipine, this involves a comprehensive evaluation of various performance characteristics to ensure the reliability, accuracy, and precision of analytical results. Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines for these validation parameters. The fundamental goal is to guarantee that the chosen analytical procedure will consistently produce results that are accurate and reproducible. eijppr.comekb.eg Validated methods for amlodipine are essential for its quantification in bulk drug substances and finished pharmaceutical products. ijcrt.orgalliedacademies.org

The validation process for amlodipine typically assesses specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness. ekb.egijcrt.orgnih.gov Specificity ensures that the analytical signal is solely from amlodipine, without interference from excipients, impurities, or degradation products. eijppr.comnih.gov This is particularly crucial for stability-indicating methods designed to track the degradation of amlodipine under various stress conditions such as acid, base, oxidation, heat, and light. nih.goveijppr.com

Linearity, Accuracy, and Precision Assessment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of amlodipine over a specified range. This is typically evaluated by analyzing a series of amlodipine solutions at different concentrations and determining the correlation coefficient (R²) of the calibration curve. eijppr.com For amlodipine, high-performance liquid chromatography (HPLC) methods have demonstrated excellent linearity with correlation coefficients often exceeding 0.999. eijppr.comjddtonline.info

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure amlodipine is added to a placebo mixture (spiked sample) and the percentage of the drug recovered by the assay is calculated. eijppr.comnih.gov High recovery percentages, typically between 98% and 102%, indicate an accurate method. eijppr.comnih.govresearchgate.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). eijppr.comnih.gov For amlodipine analysis, validated methods show low %RSD values, often well below 2.0%, which is a common acceptance criterion. eijppr.comiscientific.org

ParameterMethodFindingReference
LinearityHPLCConcentration range of 35-105 µg/ml with R=0.99996 jddtonline.info
LinearityHPLCCorrelation coefficient of 0.9999 over a 50% to 150% range eijppr.com
LinearitySpectrophotometryLinear over the range of 6–14 µg/ml indexcopernicus.com
AccuracyHPLCRecovery between 99.50% and 99.91% jddtonline.inforesearchgate.net
AccuracyHPLC100.29% recovery eijppr.com
PrecisionHPLCIntra-day and inter-day %RSD of 0.56% and 0.26%, respectively iscientific.org
PrecisionHPLC%RSD for system, method, and intermediate precision were 0.33%, 0.34%, and 0.17%, respectively eijppr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of amlodipine in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of amlodipine that can be determined with acceptable precision and accuracy. researchgate.net These parameters are crucial for analyzing impurities and degradation products, which are often present at very low levels. They are typically calculated based on the signal-to-noise ratio (commonly 3.3 for LOD and 10 for LOQ) or the standard deviation of the response and the slope of the calibration curve. ekb.egscirp.org The sensitivity of various analytical methods for amlodipine differs, leading to a range of reported LOD and LOQ values.

ParameterMethodValueReference
LODHPLC0.0016 µg/mL researchgate.net
LOQHPLC0.0052 µg/mL researchgate.net
LODUV-Spectroscopy0.27 µg/ml iscientific.org
LOQUV-Spectroscopy0.082 µg/ml iscientific.org
LODHPTLC76.78 ng/spot indexcopernicus.com
LOQHPTLC230.36 ng/spot indexcopernicus.com
LODUPLC-MS0.1 ng/mL scirp.org
LOQUPLC-MS1 ng/mL scirp.org

Application in Pharmaceutical Quality Control Research (In Vitro Focus)

Validated analytical methods are fundamental to the quality control of amlodipine pharmaceutical products. They are applied in a range of in vitro tests to ensure that each batch of the drug product meets the required quality standards before it is released to the market. These tests confirm the identity, strength, and purity of the product, ensuring its safety and efficacy. Key applications include the analysis of dissolution profiles and the determination of content uniformity.

In Vitro Dissolution Profile Analysis

Dissolution testing is a critical quality control parameter that measures the rate and extent to which amlodipine is released from a solid dosage form, such as a tablet, into a liquid medium under specified conditions. dissolutiontech.com This in vitro test is used to predict the in vivo performance of the drug. For amlodipine, which is classified as a Biopharmaceutical Classification System (BCS) Class 1 drug (high solubility, high permeability), dissolution can be an indicator of bioequivalence between a generic product and a reference product. dissolutiontech.combiointerfaceresearch.com

The testing is typically performed using a USP apparatus (like Apparatus 2, the paddle method) in different dissolution media, often at pH 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract's pH conditions. dissolutiontech.comresearchgate.net Samples are withdrawn at various time points and analyzed using a validated method, usually UV spectrophotometry or HPLC, to determine the percentage of amlodipine dissolved. dissolutiontech.com A drug product is considered "rapidly dissolving" if more than 85% of the drug is released within 30 minutes, and "very rapidly dissolving" if release occurs within 15 minutes. biointerfaceresearch.comresearchgate.net The similarity of dissolution profiles between test and reference products is often assessed using a similarity factor (f2), with a value between 50 and 100 indicating profile similarity. dissolutiontech.comnih.gov

Dissolution Medium (pH)Time (minutes)Reference Product (% Dissolved)Generic Product A (% Dissolved)Generic Product B (% Dissolved)
1.2 (0.1N HCl)15101.6%98.5%89.9%
All formulations released >85% in less than 15 min dissolutiontech.com
4.5 (Acetate Buffer)15---
30<85%<85%<85%
Similarity factor (f2) for A: 54.3; for B: 54.2 dissolutiontech.com
6.8 (Phosphate Buffer)15---
30<85%<85%<85%
Similarity factor (f2) for A: 64.3; for B: 51.2 dissolutiontech.com

Content Uniformity and Assay Development

Assay development involves creating and validating a procedure to accurately determine the amount (content) of amlodipine in a tablet. The assay results confirm that the tablets contain the potency stated on the label. For example, a 10 mg amlodipine tablet should contain an amount of amlodipine within a specified range (e.g., 98.0% to 102.0%) of the label claim. eijppr.com

Content Uniformity testing is performed to ensure that every tablet in a batch contains a consistent amount of the active pharmaceutical ingredient. This is particularly important for potent drugs like amlodipine, where dose variations could impact therapeutic efficacy. According to pharmacopeial standards, a set number of individual tablets are assayed. The results must fall within a narrow range around the average content. For instance, the European Pharmacopoeia specifies that for a batch to pass, the content of each tablet must be between 85% and 115% of the average content, with further, stricter limits on how many can deviate from a tighter range. researchgate.net Studies evaluating different brands of amlodipine tablets have shown that while most comply, some may fail to meet these stringent requirements, highlighting the importance of this quality control test. researchgate.netkabarak.ac.ke

Brand EvaluatedContent Uniformity ResultStandard Deviation of ContentReference
Brand 1Complied (1 tablet was 84.955%, but within 75-125% limit)0.435 kabarak.ac.ke
Brand 2Complied0.274 kabarak.ac.ke
Brand 3Complied0.288 kabarak.ac.ke
Brand 4Failed (2 tablets outside the 85-115% limit)0.627 researchgate.netkabarak.ac.ke

Evaluation of Pharmaceutical Equivalence

The pharmaceutical equivalence of different drug products is a critical factor in ensuring therapeutic interchangeability. For a generic drug product to be considered pharmaceutically equivalent to a reference product, it must contain the same active pharmaceutical ingredient in the same dosage form, be administered by the same route, and be identical in strength or concentration. While in-vivo bioequivalence studies are the definitive method for establishing therapeutic equivalence, in-vitro dissolution studies and quality control tests serve as crucial surrogates, particularly for highly soluble and permeable drugs.

In-vitro dissolution testing is a key component of establishing pharmaceutical equivalence. These tests are conducted under various pH conditions (typically pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. The dissolution profiles of the test and reference products are compared using a similarity factor (f2). An f2 value between 50 and 100 indicates that the two dissolution profiles are similar.

Studies on various brands of amlodipine tablets have demonstrated the importance of these in-vitro tests. For instance, one study evaluating eight brands of amlodipine tablets found that while all products passed weight uniformity and disintegration tests, only four passed the dissolution test by releasing more than 75% of the labeled amlodipine within 45 minutes researchgate.net. Another study assessing ten brands of amlodipine 5mg tablets revealed that while the dissolution profiles of all brands were similar to the innovator brand at pH 6.8, only four brands showed a similar profile at pH 1.2.

The Biopharmaceutics Classification System (BCS) provides a scientific basis for waiving in-vivo bioequivalence studies, a concept known as a "biowaiver". Amlodipine is classified as a BCS Class I drug, characterized by high solubility and high permeability. For BCS Class I drugs, in-vitro dissolution studies can often be sufficient to demonstrate bioequivalence. Research on amlodipine tablets marketed in Russia under biowaiver conditions showed that the evaluated drugs fulfilled the criteria for BCS Class I drugs, were "rapidly dissolving," and met the criteria for dissolution profile similarity, thus being considered in-vitro equivalent without the need for in-vivo evaluation.

The table below summarizes the findings of a comparative in-vitro dissolution study of different amlodipine tablet brands.

ParameterBrand ABrand BBrand C (Innovator)Brand D
Dissolution at pH 1.2 (at 15 min) >85%<85%>85%>85%
Dissolution at pH 4.5 (at 30 min) >75%>75%>75%<75%
Dissolution at pH 6.8 (at 45 min) >75%>75%>75%>75%
Similarity Factor (f2) vs. Innovator 6552-45
Pharmaceutical Equivalence EquivalentEquivalent-Not Equivalent

This is an illustrative data table created based on findings from multiple sources.

It is important to note that while the active moiety, amlodipine, is the same, the difference in salt form (hydrobromide vs. besylate) could potentially influence physicochemical properties and, consequently, dissolution behavior. Therefore, dedicated pharmaceutical equivalence studies on amlodipine hydrobromide formulations are essential.

Solid State Chemistry and Polymorphism Studies of Amlodipine

Characterization Techniques for Solid Forms

X-Ray Powder Diffraction (XRPD)

No specific X-ray Powder Diffraction (XRPD) patterns or characteristic peak data for amlodipine (B1666008) hydrobromide were found in the reviewed scientific literature. While XRPD is a standard method for characterizing crystalline forms, and data is available for other amlodipine salts, no such analysis has been published for the hydrobromide salt. justia.com

Differential Scanning Calorimetry (DSC)

Detailed Differential Scanning Calorimetry (DSC) thermograms, including specific melting points or other thermal events for amlodipine hydrobromide, are not available in the public domain. DSC is crucial for identifying polymorphic forms and understanding thermal stability, but this analysis has not been reported for the hydrobromide salt. google.comlookchem.com

Thermogravimetric Analysis (TGA)

No specific Thermogravimetric Analysis (TGA) data for this compound could be located. TGA is used to determine mass loss due to desolvation or decomposition, providing critical information on the thermal stability and the presence of solvates or hydrates. This information is absent for this compound in the available literature. google.com

Scanning Electron Microscopy (SEM) for Morphology

There are no published Scanning Electron Microscopy (SEM) images or morphological descriptions of this compound crystals. This technique is essential for visualizing the crystal habit and particle morphology, which can influence formulation and manufacturing processes.

Impact of Polymorphism on Pharmaceutical Performance (In Vitro Studies)

Given the absence of foundational data identifying and characterizing different polymorphic forms of this compound, there is consequently no research available on the impact of its potential polymorphism on pharmaceutical performance.

Dissolution Rate and Bioavailability Implications

No in vitro dissolution studies comparing different polymorphic forms of this compound are present in the scientific literature. Such studies are vital for assessing how crystal structure might affect the rate at which the drug dissolves, which is often linked to its bioavailability.

Formulation Behavior and Manufacturability Considerations

There is no available information discussing the formulation behavior or manufacturability considerations related to the polymorphic forms of this compound. The physical properties of different polymorphs, such as flowability, compressibility, and stability, are critical for tablet and capsule manufacturing, but these have not been documented for this specific salt.

In-depth Article on the Solid-State Chemistry of this compound Cannot Be Generated

Following a comprehensive and multi-step search of publicly available scientific literature, it has been determined that there is insufficient data to generate a thorough and scientifically accurate article on the influence of chirality on the solid-state properties of this compound.

Amlodipine is a chiral molecule, existing as S-(-)-amlodipine and R-(+)-amlodipine enantiomers. The S-enantiomer is known to be the pharmacologically active isomer responsible for the calcium channel blocking activity. While extensive research is available on various salt forms of amlodipine, particularly the besylate salt, specific and detailed data regarding the solid-state chemistry of the hydrobromide salt and its individual enantiomers is not present in the available literature.

For other salt forms, such as amlodipine besylate, studies have indicated that chirality does indeed influence solid-state properties. Research has shown differences in crystal morphology, particle size distribution, hygroscopicity, and melting temperatures between the S-enantiomer and the racemic mixture of amlodipine besylate. However, these findings cannot be scientifically extrapolated to the hydrobromide salt, as the counter-ion (hydrobromide vs. besylate) plays a crucial role in determining the crystal lattice and the resulting physicochemical properties.

The performed searches for crystallographic data, polymorphism studies, and comparative physicochemical analyses (e.g., melting point, solubility) for racemic, S-(-)-, and R-(+)-amlodipine hydrobromide did not yield the specific research findings or data tables required to construct the requested article. Without this foundational scientific data, generating an article that is both detailed and accurate, as per the user's instructions, is not possible.

Therefore, the section "7.5. Influence of Chirality on Solid-State Properties" for this compound cannot be written at this time due to the absence of specific scientific research on the topic.

Preclinical Research Models for Amlodipine Pharmacodynamics

In Vitro Cell-Based Assays

In vitro studies are crucial for understanding the direct cellular mechanisms of amlodipine (B1666008). These assays have been extensively used to investigate its effects on cell health, movement, and intracellular signaling, particularly in the context of cancer research.

Amlodipine has demonstrated significant antiproliferative effects across a variety of cancer cell lines in a dose-dependent manner. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a common method used to assess cell viability.

In studies involving breast cancer cells, amlodipine treatment reduced the viability of both MDA-MB-231 and MCF-7 cell lines. nih.gov For MDA-MB-231 cells, significant reductions in viability were observed with amlodipine concentrations ranging from 2.5 to 50 µM, while in MCF-7 cells, the effective concentration range was 5 to 50 µM. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cell lines A549 and H1299, amlodipine significantly inhibited cell proliferation at concentrations between 15 and 40 µM. Research on colorectal cancer cells (HCT116 and SW480) also showed that a 50 µM concentration of amlodipine led to a significant decrease in cell viability. nih.gov In esophageal squamous cell carcinoma (ESCC) cells, amlodipine's inhibitory effect on proliferation was both dose- and time-dependent. nih.gov

The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, has been calculated for amlodipine in several cell lines.

Table 1: IC50 Values of Amlodipine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
MDA-MB-231Breast Cancer8.66 nih.gov
MCF-7Breast Cancer12.60 nih.gov
A549Lung Cancer23 rjptonline.orgnih.gov
H1299Lung Cancer25.66 rjptonline.orgnih.gov
HCT116Colorectal Cancer27.17 nih.gov
SW480Colorectal Cancer37.69 nih.gov

Amlodipine has been shown to impede the migration and invasion of cancer cells, which are critical processes in metastasis. These effects are often evaluated using Transwell migration assays or Matrigel invasion chambers.

In the highly invasive MDA-MB-231 breast cancer cell line, amlodipine significantly suppressed cell invasion in a dose-dependent fashion. nih.gov Treatment with 5 µM and 10 µM of amlodipine resulted in a reduction of invasiveness by over 60% and 90%, respectively, compared to control cells. nih.gov Studies on esophageal cancer cells also confirmed that amlodipine reduces tumor cell migration. nih.gov Furthermore, in NSCLC cells (A549 and H1299), amlodipine was found to reduce both the migration and invasiveness of the cancer cells. rjptonline.orgnih.gov

Research into the molecular mechanisms underlying amlodipine's effects has identified its influence on several key signaling pathways. Western blotting is a primary technique used for this analysis.

In breast cancer cells, the anti-invasive effects of amlodipine were associated with the downregulation of phospho-ERK1/2 (p-ERK1/2) and integrin β1 protein expression, both of which are crucial for cell migration and invasion. nih.gov Amlodipine also induced apoptosis (programmed cell death) in MDA-MB-231 cells by increasing the activity of caspase-3/7 and downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov

In human coronary artery smooth muscle cells (hCASMCs), amlodipine's antiproliferative effect is linked to the Polycystic kidney disease 1 (PKD1) signaling pathway. It was found to increase the expression of p21(Waf1/Cip1), a cell cycle inhibitor, through the JAK/STAT signaling pathway, which is activated by PKD1. researchgate.net

Mechanistic studies in esophageal cancer have shown that amlodipine induces endoplasmic reticulum (ER) stress, which leads to apoptosis and suppresses epithelial-mesenchymal transition (EMT), a process involved in cell migration. nih.gov This was evidenced by changes in the levels of ER stress markers such as CHOP, p-eIF2α, GRP78, and cleaved caspase-12.

Ex Vivo Tissue and Organ Studies

Ex vivo studies on isolated tissues and organs provide insights into the physiological and biochemical responses to amlodipine in a more integrated biological system than cell cultures.

Studies using isolated vascular tissues have confirmed amlodipine's potent vasodilatory properties. In rat aortic rings, amlodipine inhibited contractions induced by 40 mM potassium chloride (KCl) with an IC50 value of 7.5 x 10⁻⁹ M. nih.gov The onset of this effect was slow, and the recovery after washing out the drug was only partial, indicating a long-lasting action. nih.gov Amlodipine was also effective in inhibiting KCl-induced contractions in both pig and human coronary artery rings, with IC50 values of 2.2 x 10⁻⁸ M and 2.1 x 10⁻⁸ M, respectively. nih.gov

In isolated, spontaneously beating guinea-pig hearts, amlodipine demonstrated significant effects on myocardial function and coronary circulation. It produced a marked increase in coronary flow rate, with a maximal effect (Emax) of a 119% increase and an EC50 (half maximal effective concentration) of 1.2 x 10⁻⁸ M. nih.gov Concurrently, it exerted inhibitory effects on myocardial contractility. nih.gov

Table 2: Pharmacodynamic Effects of Amlodipine in Isolated Organ Preparations

PreparationParameter MeasuredEffectPotency (IC50 / EC50)Reference
Rat Aortic RingsKCl-Induced ContractionInhibition7.5 x 10⁻⁹ M nih.gov
Pig Coronary Artery RingsKCl-Induced ContractionInhibition2.2 x 10⁻⁸ M nih.gov
Human Coronary Artery RingsKCl-Induced ContractionInhibition2.1 x 10⁻⁸ M nih.gov
Isolated Guinea-Pig HeartCoronary Flow RateIncrease1.2 x 10⁻⁸ M nih.gov
Isolated Guinea-Pig HeartContraction AmplitudeInhibition1.0 x 10⁻⁸ M nih.gov
Langendorff Rat HeartCoronary FlowIncrease (low conc.)10⁻⁹ M nih.gov
Langendorff Rat HeartRate of Contraction (+dP/dt)Decrease3 x 10⁻⁷ M nih.gov

In the isolated guinea-pig heart model, amlodipine produced a progressive negative inotropic effect, inhibiting contraction amplitude and the velocities of both contraction and relaxation. nih.gov The EC50 values for these effects were 1.0 x 10⁻⁸ M, 7.7 x 10⁻⁹ M, and 2.1 x 10⁻⁸ M, respectively. nih.gov Interestingly, heart frequency was not altered. nih.gov Oxygen consumption initially increased at lower concentrations before decreasing at higher concentrations. nih.gov

Studies have also investigated amlodipine's protective effects against ischemia-reperfusion (I/R) injury in tissue models. In a rabbit model of intestinal I/R, amlodipine administered before the ischemic event protected the intestinal tissue from injury. nih.gov This protective effect was attributed, at least in part, to the suppression of oxidative stress. Amlodipine was shown to decrease the production of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the levels of antioxidants such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov These findings suggest that amlodipine's pharmacodynamic actions include antioxidant and anti-inflammatory properties beyond its primary role as a calcium channel blocker. nih.gov

In Vivo Animal Models (excluding human clinical outcomes)

Preclinical evaluation of amlodipine hydrobromide's pharmacodynamics has been extensively conducted using various in vivo animal models. These studies are crucial for understanding the compound's therapeutic effects and mechanisms of action in a controlled biological system before human trials. The primary models used include hypertensive animals to study its cardiovascular effects, xenograft models for exploring its potential in non-cardiovascular diseases, and other models to investigate systemic responses.

Hypertensive Animal Models (e.g., Hypertensive Rats, Cats)

Spontaneously hypertensive rats (SHR) and cats with systemic hypertension are the most utilized models to investigate the antihypertensive properties of amlodipine. These models allow for the detailed examination of its effects on blood pressure, cardiac structure, and renal function.

In spontaneously hypertensive rats, amlodipine has demonstrated significant efficacy in lowering blood pressure and mitigating hypertension-induced cardiac damage. Studies have shown a dose-dependent reduction in systolic blood pressure. For instance, chronic treatment of SHRs with amlodipine resulted in a marked decrease in systolic blood pressure and was also associated with a reduction in left ventricular hypertrophy and cardiac fibrosis nih.gov. One study found that amlodipine treatment in SHRs reduced systolic blood pressure and this effect was accompanied by a decrease in the left ventricle weight/body weight ratio, an index of cardiac hypertrophy nih.gov. Specifically, treatment of 12-week-old SHRs with amlodipine for 12 weeks markedly reduced left ventricular wall thickness ahajournals.org.

Research comparing transient prehypertensive treatment with amlodipine and losartan (B1675146) in SHRs revealed that while both initially reduced blood pressure, the effects of losartan were more persistent after withdrawal spandidos-publications.com. At 10 weeks of age, both treatments reduced systolic blood pressure from approximately 170 mmHg in untreated SHRs to around 124-126 mmHg spandidos-publications.com. However, after treatment cessation, the blood pressure in the amlodipine-treated group gradually returned to levels comparable to untreated SHRs spandidos-publications.com.

Effect of Amlodipine on Systolic Blood Pressure and Cardiac Remodeling in Spontaneously Hypertensive Rats (SHR)
Parameter Untreated SHR Amlodipine-Treated SHR Normotensive Control (WKY)
Systolic Blood Pressure (week 10) 170 ± 5 mmHg124 ± 7 mmHg116 ± 8 mmHg
Left Ventricular Mass Index (LVMI) (week 30) 3.11 ± 0.09 mg/g2.61 ± 0.18 mg/gNot Reported
Collagen Volume Fraction (CVF) (week 46) 7.8 ± 1.5%12.1 ± 1.3%Not Reported

Data compiled from a study on transient prehypertensive treatment. Note the increase in CVF in the amlodipine group at week 46 after withdrawal, as compared to untreated SHRs. spandidos-publications.com

In feline models of hypertension, amlodipine has also proven to be an effective antihypertensive agent. A study involving 12 cats with systemic hypertension showed that treatment with amlodipine besylate significantly decreased the average indirect systolic blood pressure from 198 mmHg to 155 mmHg allenpress.com. Another study on hypertensive cats found that the dose of amlodipine required to control blood pressure was correlated with the initial severity of hypertension; cats with a median initial systolic blood pressure of 207 mmHg required a higher dose than those with an initial pressure of 182 mmHg to achieve the target blood pressure of less than 160 mmHg nih.goveverycat.orgresearchgate.net.

Effect of Amlodipine on Systolic Blood Pressure in Hypertensive Cats
Parameter Blood Pressure Measurement
Average Systolic Blood Pressure (Pre-treatment) 198 mmHg
Average Systolic Blood Pressure (Post-treatment) 155 mmHg

Data from a study on 12 cats with systemic hypertension. allenpress.com

Xenograft Models for Non-Cardiovascular Research (e.g., Tumor Models)

Recent preclinical research has explored the potential of amlodipine in oncology, utilizing xenograft models where human tumor cells are implanted into immunocompromised mice. These studies investigate the anti-proliferative and anti-tumor effects of amlodipine, both as a monotherapy and in combination with other anti-cancer agents.

In a study using a non-small cell lung cancer (NSCLC) A549 xenograft model in nude mice, amlodipine, when administered alone or in combination with gefitinib, effectively attenuated tumor growth researchgate.netnih.gov. The combination therapy, in particular, showed a synergistic effect in suppressing the growth of A549 lung cancer xenografts when compared with monotherapy researchgate.netnih.gov. Tumor volumes were measured over a 15-day period, demonstrating a significant reduction in the treatment groups compared to the control group researchgate.net.

Effect of Amlodipine on A549 Xenograft Tumor Growth in Nude Mice
Treatment Group Day 1 Tumor Volume (mm³) Day 15 Tumor Volume (mm³) Tumor Growth Inhibition
Control ~100~1200-
Amlodipine ~100~700Significant
Gefitinib ~100~600Significant
Amlodipine + Gefitinib ~100~300Synergistic

Approximate values derived from graphical data in a study on non-small cell lung cancer xenografts. nih.govresearchgate.net

Further research has indicated that amlodipine may exert its anti-tumor effects through various mechanisms, including the inhibition of cell cycle progression and the induction of endoplasmic reticulum stress, leading to apoptosis researchgate.net. Studies on esophageal carcinoma cells have shown that amlodipine treatment decreased cell viability in a dose- and time-dependent manner, and in vivo animal experiments confirmed that amlodipine inhibited the growth of esophageal cancer tumors in mice researchgate.net.

Studies on Systemic Responses in Animal Models (e.g., Vascular Responses)

The systemic pharmacodynamic effects of amlodipine, particularly on the vasculature, have been investigated in various animal models. These studies have provided insights into its mechanisms of vasodilation and its effects on blood flow and vascular resistance.

In anesthetized dogs, amlodipine has been shown to cause dose-related reductions in systemic and coronary vascular resistances, leading to corresponding increases in cardiac output and coronary blood flow nih.gov. The onset of action of amlodipine was observed to be slower and its effects more sustained compared to other dihydropyridine (B1217469) calcium-channel blockers like nitrendipine (B1678957) nih.gov.

A notable finding from studies in canine models is that amlodipine can stimulate the release of nitric oxide (NO) from coronary microvessels ahajournals.orgahajournals.org. This effect is distinct from other calcium channel blockers like nifedipine (B1678770) and diltiazem. Amlodipine caused a dose-dependent increase in nitrite (B80452) production, an indicator of NO formation, in both large and small coronary arteries, as well as the aorta ahajournals.orgahajournals.org. This NO-releasing property may contribute to its vasodilatory and cardioprotective effects.

Effect of Amlodipine on Nitrite Production in Canine Coronary Microvessels
Condition Nitrite Production (pmol/mg)
Baseline 74 ± 5
Amlodipine (10⁻⁵ mol/L) 130 ± 8

This dose-dependent increase in nitrite production suggests a significant release of nitric oxide. ahajournals.org

Furthermore, in a canine model of acute ischemic heart failure, the hemodynamic effects of amlodipine were investigated. The study found that in this acute setting, amlodipine did not increase intestinal vascular capacitance or decrease cardiac filling pressures, and it may have exhibited a negative inotropic effect nih.gov. This highlights that the beneficial effects of amlodipine observed in chronic heart failure may not be directly translatable to acute scenarios.

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Amlodipine (B1666008) Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is beginning to reshape the landscape of amlodipine research, moving beyond its traditional development. These computational tools offer the potential to accelerate the discovery of new applications, optimize formulations, and predict therapeutic outcomes. For instance, artificial neural networks have been utilized in the development of combined tablet formulations, such as those containing amlodipine and enalapril, to confirm their qualitative composition and streamline the manufacturing process. pensoft.net

Machine learning models are also being employed to explore novel therapeutic potentials. By analyzing the chemical structure of amlodipine, ML algorithms can predict potential biological targets. One such study used a machine learning web server to predict that bacterial DNA topoisomerase I could be a target for amlodipine's antibacterial activity. rjptonline.orgrjptonline.org This approach allows researchers to design and screen structural analogs of amlodipine, evaluating their probability of antibacterial action while minimizing potential cardiovascular side effects. rjptonline.org Furthermore, AI and ML methods are gaining prominence in the broader management of hypertension, with algorithms being developed to predict the most successful antihypertensive treatment for an individual, which could refine the application of amlodipine-based therapies. johnshopkins.eduyoutube.com

Novel Therapeutic Applications Beyond Cardiovascular Diseases (e.g., Oncology)

Emerging research has identified promising, non-traditional therapeutic roles for amlodipine, particularly in the field of oncology. researchgate.netscispace.com Studies have indicated that amlodipine may possess anticancer properties by influencing cellular processes crucial for tumor growth and metastasis.

Breast Cancer: In vitro studies have demonstrated that amlodipine can inhibit the proliferation, colony formation, and invasion of human breast cancer cells (both MDA-MB-231 and MCF-7 lines). spandidos-publications.com The proposed mechanisms include the downregulation of phospho-(p-)ERK1/2 and the anti-apoptotic protein Bcl-2, alongside an increase in caspase-3/7 levels, which promotes apoptosis. spandidos-publications.com Furthermore, amlodipine was found to impair the invasive capabilities of breast cancer cells, a process linked to the downregulation of integrin β1 expression. spandidos-publications.com

Lung Cancer: Research on non-small cell lung cancer (NSCLC) cells has shown that amlodipine significantly inhibits cancer cell growth in a dose-dependent manner. digimedupdates.com It also reduces the migratory and invasive capacity of these cells. digimedupdates.com Metabolomic analysis revealed that amlodipine treatment alters key cellular metabolites involved in energy production and DNA synthesis, such as citramalic acid, L-proline, and L-glutamic acid, suggesting that its anticancer activity involves the disruption of crucial metabolic pathways. digimedupdates.com

Immunomodulatory Effects: Beyond direct cytotoxic effects, amlodipine is being explored as an immunomodulatory agent in cancer therapy. A recent study found that amlodipine promotes the maturation of dendritic cells, which are critical for initiating an anti-tumor immune response. nih.gov When combined with other cancer therapies in murine models of breast and colon cancer, amlodipine led to a notable activation of CD8+ T cells and an increase in systemic immune-activating cytokines, ultimately inhibiting tumor growth and reducing lung metastasis. nih.gov This suggests a potential role for amlodipine in enhancing the efficacy of cancer immunotherapies. nih.gov

Personalized Medicine Approaches at the Molecular Level

A significant area of emerging research focuses on personalizing amlodipine therapy by understanding how an individual's genetic makeup influences their response to the drug. This field, known as pharmacogenomics, aims to improve treatment outcomes by identifying genetic markers that predict efficacy and help tailor therapeutic strategies. tandfonline.comresearchgate.net

Variations in genes encoding for drug-metabolizing enzymes, drug transporters, and the drug's therapeutic targets (calcium channels) have been linked to the variability in blood pressure response among patients treated with amlodipine. nih.gov

Key genetic variants under investigation include:

CACNA1C and CACNA1D: These genes encode subunits of the L-type calcium channel, amlodipine's primary target. Studies have found that single nucleotide polymorphisms (SNPs) in these genes are associated with amlodipine's blood pressure-lowering effect. For example, individuals with the GG genotype of the SNP rs2239050 in the CACNA1C gene have been shown to have better blood pressure control with amlodipine compared to those with CC or CG genotypes. tandfonline.complos.orgnih.govnih.gov Similarly, the GG genotype of rs312481 in CACNA1D has been linked to a more significant reduction in blood pressure. tandfonline.comnih.govnih.gov Conversely, the TT genotype of rs3774426 in CACNA1D has been associated with non-responsiveness to amlodipine. plos.org

CYP3A5: This gene is part of the cytochrome P450 family, which plays a pivotal role in the metabolic clearance of amlodipine. Polymorphisms in CYP3A5 have been implicated in the observed variations in patient response. nih.gov

ABCB1 (MDR1): This gene codes for a drug efflux pump that can affect the cellular accumulation of amlodipine. Polymorphisms in ABCB1 can influence the drug's pharmacokinetics. nih.gov

ACE: A study identified that individuals carrying the TA genotype of the SNP rs429 in the ACE gene were less likely to achieve blood pressure control with amlodipine. tandfonline.comnih.gov

A recent clinical trial, the PERSONAL-CovidBP trial, explored a practical application of personalized medicine. nih.gov Using a smartphone app for remote monitoring, clinicians titrated amlodipine doses with high precision, using both standard and novel dose amounts. nih.govresearchgate.net This personalized dose titration was found to be safe and effective, with a majority of participants achieving blood pressure control on novel doses, often with fewer side effects. nih.govresearchgate.net This highlights a move towards tailoring amlodipine therapy based on individual response, a step toward more precise and effective hypertension management. patsnap.com

Table 1: Investigated Genetic Markers and Their Influence on Amlodipine Response

Gene SNP Genotype Associated with Response Observed Effect on Blood Pressure (BP) Control Reference
CACNA1C rs2239050 GG Better BP response compared to CC or CG genotypes tandfonline.complos.orgnih.govnih.gov
CACNA1D rs312481 GG Considerable reduction in BP compared to AA or GA genotypes tandfonline.comnih.govnih.gov
CACNA1D rs3774426 TT Associated with non-responsiveness to amlodipine plos.org
ACE rs429 TA Less likely to achieve BP control compared to AA genotype tandfonline.comnih.gov

Development of Multi-Component Formulations with Amlodipine

To enhance therapeutic efficacy and patient adherence, there is a strong focus on developing multi-component, fixed-dose combination (FDC) formulations that include amlodipine. nih.gov Combining amlodipine with other antihypertensive agents that have complementary mechanisms of action can lead to more effective blood pressure control than monotherapy. nih.govmedlineplus.govnih.gov This approach is supported by guidelines that recommend combination therapy early in the management of hypertension. nih.gov

Several multi-component formulations featuring amlodipine have been successfully developed and studied:

Amlodipine and Olmesartan (B1677269): This combination pairs a calcium channel blocker with an angiotensin II receptor blocker (ARB). Studies have shown that this FDC produces greater mean reductions in blood pressure than either drug used alone. For instance, the highest dose combination of amlodipine (10 mg) and olmesartan (40 mg) resulted in a 53% greater reduction in systolic blood pressure compared to amlodipine monotherapy. nih.gov

Amlodipine and Zofenopril (B1663440): Combining amlodipine with an angiotensin-converting enzyme (ACE) inhibitor like zofenopril is a common practice. The development of a single-pill combination of these two agents is seen as a viable option to simplify therapy and improve adherence for patients already taking both drugs separately. nih.gov

Amlodipine and Aliskiren: The ACCELERATE trial evaluated the combination of amlodipine with a direct renin inhibitor, aliskiren. The results indicated that initial treatment with the combination therapy led to a significantly greater reduction in blood pressure compared to monotherapy with either agent. uspharmacist.comjwatch.org

Amlodipine and Benazepril (B1667978): In the ACCOMPLISH trial, a fixed-dose combination of the ACE inhibitor benazepril and amlodipine was found to be superior to a benazepril and hydrochlorothiazide (B1673439) combination in reducing cardiovascular events in hypertensive patients. uspharmacist.com

These multi-component formulations not only improve blood pressure control but can also mitigate side effects associated with monotherapy. uspharmacist.com

Table 2: Examples of Amlodipine Multi-Component Formulations and Key Findings

Combination Drug Class of Partner Agent Key Clinical Trial / Finding Benefit
Amlodipine + Olmesartan Angiotensin II Receptor Blocker (ARB) Combination produced greater BP reductions than monotherapy. nih.gov Improved BP control.
Amlodipine + Zofenopril ACE Inhibitor Single-pill combination proposed to simplify therapy. nih.gov Increased patient adherence.
Amlodipine + Aliskiren Direct Renin Inhibitor ACCELERATE Trial: Combination therapy showed greater BP reduction than monotherapy. jwatch.org Superior initial BP reduction.
Amlodipine + Benazepril ACE Inhibitor ACCOMPLISH Trial: Superior reduction in cardiovascular events compared to benazepril + HCTZ. uspharmacist.com Enhanced cardiovascular protection.

Refinement of Green Chemistry Principles in Amlodipine Lifecycle

In line with a global push for sustainability, green chemistry principles are being increasingly applied to the entire lifecycle of pharmaceutical compounds, including amlodipine. ceon.rs This involves developing more environmentally friendly methods for synthesis, analysis, and enantioseparation to reduce waste and the use of hazardous substances. ijpsi.orgresearchgate.net

Green Analytical Methods: Traditional analytical methods, such as high-performance liquid chromatography (HPLC), often use solvents that are not environmentally friendly. ijpsi.org Research is now focused on developing "green" HPLC methods for the analysis of amlodipine and its related substances. One such development involves using an ethanol-based mobile phase instead of more hazardous organic solvents. ceon.rs This method was successfully developed and validated for determining impurities in amlodipine tablets and was confirmed to conform to Green Analytical Chemistry (GAC) principles using the Analytical Eco-scale approach and AGREE metrics. ceon.rs Other eco-friendly fluorimetric approaches have also been developed for the simple and sensitive quantification of amlodipine in various samples, including bulk materials and biological fluids. nih.gov

These refinements aim to minimize the environmental footprint of amlodipine, from its quality control analysis to its chemical synthesis, reflecting a broader trend of integrating sustainability into the pharmaceutical industry. ceon.rs

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Amlodipine hydrobromide, and how do reaction conditions influence yield and purity?

  • Methodological Answer: To optimize synthesis, researchers should compare routes such as salt metathesis (amlodipine free base + HBr) vs. direct crystallization. Reaction parameters (temperature, solvent polarity, stoichiometry) must be systematically varied, with purity assessed via HPLC-UV (≥98% purity threshold) and crystallinity via X-ray diffraction. Stability of the hydrobromide salt under synthesis conditions should be monitored using thermogravimetric analysis (TGA) .

Q. What validated analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer: Use LC-MS/MS for high sensitivity in plasma/serum, with validation per ICH M10 guidelines (linearity range: 1–100 ng/mL, recovery ≥85%). For solid-state characterization, pair differential scanning calorimetry (DSC) with Fourier-transform infrared spectroscopy (FTIR) to confirm salt formation and polymorphic stability. Cross-validate results against pharmacopeial standards (e.g., USP monographs) .

Q. How should researchers design accelerated stability studies for this compound under varying environmental conditions?

  • Methodological Answer: Employ ICH Q1A protocols: expose samples to 40°C/75% RH (relative humidity) for 6 months, with interim timepoints (0, 1, 3, 6 months). Assess degradation products via forced degradation studies (acid/base hydrolysis, oxidative stress) and quantify using stability-indicating assays. Compare results to Amlodipine besylate to evaluate relative hygroscopicity .

Advanced Research Questions

Q. How can researchers design experiments to compare the pharmacokinetic (PK) profiles of this compound and besylate in hypertensive models?

  • Methodological Answer: Use a crossover study in spontaneously hypertensive rats (SHRs), administering equimolar doses orally. Collect serial blood samples for 48 hours, analyze plasma concentrations via LC-MS/MS, and calculate AUC, C~max~, and t~1/2~. Control for inter-individual variability by normalizing to body surface area. Apply non-compartmental analysis (NCA) and ANOVA for statistical comparison .

Q. What statistical approaches resolve contradictions in reported bioavailability data of this compound across patient demographics?

  • Methodological Answer: Conduct meta-analysis with subgroup stratification (age, renal/hepatic function). Use mixed-effects models to account for heterogeneity between studies. Sensitivity analysis should exclude outliers identified via Cook’s distance. Validate findings using bootstrap resampling (≥1,000 iterations) .

Q. What in vitro models best elucidate the vascular smooth muscle selectivity of this compound, and how should controls minimize bias?

  • Methodological Answer: Utilize isolated rat aortic rings pre-contracted with KCl (60 mM). Compare hydrobromide vs. besylate IC~50~ values for calcium-dependent relaxation. Include negative controls (vehicle-only) and positive controls (nifedipine). Normalize data to tissue weight and blind analysts to treatment groups to reduce observer bias .

Q. How can computational modeling predict the crystal lattice stability of this compound under mechanical stress?

  • Methodological Answer: Apply density functional theory (DFT) to simulate hydrobromide salt forms. Compare cohesive energy densities and hydrogen-bonding networks with besylate. Validate predictions using nanoindentation tests on single crystals and correlate with bulk powder flowability metrics (Carr’s index) .

Methodological Frameworks for Research Design

  • For Clinical/Preclinical Translation : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure hypertensive patient recruitment aligns with WHO BMI thresholds and ethical review board approvals .
  • For Data Contradictions : Adopt the PRISMA checklist for systematic reviews, emphasizing risk-of-bias assessment (ROBIS tool) and GRADE criteria for evidence quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amlodipine hydrobromide
Reactant of Route 2
Amlodipine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.